Anisyl propionate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)methyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-11(12)14-8-9-4-6-10(13-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIJRJQYADFRTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047713 | |
| Record name | Anisyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid with a sweet, fruity, floral, vanilla-like odour | |
| Record name | Anisyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/739/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
277.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Methoxybenzyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034990 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, glycerol, propylene glycol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Anisyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/739/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.070-1.086 | |
| Record name | Anisyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/739/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7549-33-9 | |
| Record name | Anisyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7549-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anisyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007549339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANISYL PROPIONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, 4-methoxy-, 1-propanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Anisyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-methoxybenzyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANISYL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBJ5CR95MK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methoxybenzyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034990 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Anisyl propionate chemical properties and structure
Anisyl propionate, a compound with significant applications in the flavor and fragrance industries, possesses a unique combination of chemical and physical properties. This technical guide provides an in-depth overview of its chemical structure, core properties, and relevant experimental methodologies for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound, systematically known as (4-methoxyphenyl)methyl propanoate, is an ester derived from anisyl alcohol and propionic acid.[1][2][3] Its structure consists of a p-methoxybenzyl group attached to the oxygen atom of a propionate group.
Key Identifiers:
-
IUPAC Name: (4-methoxyphenyl)methyl propanoate[3]
-
Synonyms: p-Methoxybenzyl propionate, Anisyl propanoate[2][3]
-
CAS Number: 7549-33-9[3]
-
SMILES: CCC(=O)OCc1ccc(OC)cc1[5]
-
InChI: 1S/C11H14O3/c1-3-11(12)14-8-9-4-6-10(13-2)7-5-9/h4-7H,3,8H2,1-2H3[5]
-
InChIKey: YWIJRJQYADFRTL-UHFFFAOYSA-N[3]
Caption: Chemical structure of (4-methoxyphenyl)methyl propanoate.
Core Chemical and Physical Properties
This compound is a colorless to slightly yellow liquid.[1][2][4] It is characterized by a sweet, fruity, and floral odor, often with vanilla-like notes.[1][2][4] The quantitative properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 194.23 g/mol | [4] |
| Boiling Point | 277 °C (at 760 mmHg) | [1][4] |
| Density | 1.070 - 1.086 g/mL at 25 °C | [1][4] |
| Refractive Index | 1.505 - 1.510 at 20 °C | [1][4] |
| Solubility | Insoluble in water, glycerol, and propylene glycol; Soluble in organic solvents and oils. | [1][2][4] |
| Flash Point | > 93.3 °C (> 200.0 °F) | [6] |
| Vapor Pressure | 0.01 mmHg at 25 °C | [6] |
| XLogP3 | 2.7 | [4] |
Experimental Protocols
Enzymatic Synthesis of this compound
A green and efficient method for the synthesis of this compound involves the direct esterification of anisyl alcohol with propionic acid, catalyzed by Novozym 435 (lipase B from Candida antarctica).[7] This biocatalytic approach offers high yields under mild reaction conditions.[7]
Materials and Equipment:
-
Anisyl alcohol
-
Propionic acid
-
Novozym 435
-
2-Methyltetrahydrofuran (2-MeTHF) as solvent
-
Molecular sieves
-
Orbital shaker
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
A solution of anisyl alcohol (e.g., 1000 mM) and propionic acid (2 equivalents) is prepared in 2-MeTHF.[7]
-
Novozym 435 (e.g., 25 mg/mL) and molecular sieves (e.g., 100 mg/mL) are added to the reaction mixture.[7] The molecular sieves are crucial for removing the water produced during the esterification, which shifts the reaction equilibrium towards the product.[7]
-
The reaction is carried out at a controlled temperature (e.g., 60 °C) with constant agitation (e.g., 800 rpm) for a specified duration (e.g., 6 hours).[7]
-
The progress of the reaction is monitored by taking samples at regular intervals and analyzing them by HPLC.[7]
-
Upon completion, the enzyme and molecular sieves are removed by filtration.[7]
-
The final product, this compound, is purified from the reaction mixture.[7]
Caption: Workflow for the enzymatic synthesis of this compound.
Analytical and Characterization Techniques
The identity and purity of synthesized this compound are confirmed using standard analytical methods.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for monitoring the conversion of anisyl alcohol to this compound during the synthesis process.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to definitively confirm the chemical structure of the purified ester.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the analysis of volatile compounds like this compound, allowing for both separation from other components and identification based on the mass spectrum.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be employed to identify the characteristic functional groups present in the molecule, such as the ester carbonyl group.[3][4]
Safety and Handling
This compound is considered to be of low hazard when handled with standard industrial precautions.[9] It may cause mild skin or eye irritation in some individuals.[6][9] The material safety data sheet (MSDS) indicates that it may be harmful if swallowed and is harmful to aquatic life.[6][10]
Recommended Handling Practices:
-
Store in tightly closed containers in a cool, dry, and well-ventilated area.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.[9]
-
Use in a well-ventilated area to avoid inhalation of vapors.[9]
-
In case of a spill, use absorbents for cleanup and dispose of the waste in accordance with local regulations.[6][9]
Applications
This compound is primarily used as a synthetic flavoring agent and fragrance ingredient.[2][4] It is utilized in small concentrations to impart or enhance vanilla, plum, and quince flavors in beverages, baked goods, and candies.[1][2] Its pleasant floral and fruity aroma also makes it a valuable component in various fragrance formulations.
References
- 1. This compound | 7549-33-9 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C11H14O3 | CID 61417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C11H14O3) [pubchemlite.lcsb.uni.lu]
- 6. vigon.com [vigon.com]
- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 8. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]
- 9. Para-anisyl Propionate | 7549-33-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. breezeipl.com [breezeipl.com]
Anisyl propionate CAS number and synonyms
An in-depth technical guide to Anisyl Propionate, tailored for researchers, scientists, and professionals in drug development.
This compound: A Technical Overview
This compound is an ester recognized for its sweet, fruity, and floral aroma, reminiscent of apricot, vanilla, and cherry blossom.[1][2] While predominantly utilized in the flavor and fragrance industries, its chemical properties and synthesis routes are of interest to the broader scientific community.[1][2] This guide provides a detailed examination of its chemical identity, physicochemical properties, and relevant experimental protocols.
Chemical Identity
-
IUPAC Name : (4-methoxyphenyl)methyl propanoate[1]
-
Synonyms : A variety of synonyms are used to identify this compound, reflecting its structure and common usage. These include 4-Methoxybenzyl propionate, p-anisyl propionate, anisyl propanoate, and p-methoxybenzyl propionate.[3][4][5]
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, compiled from various sources.
| Property | Value | Units | Reference(s) |
| Molecular Weight | 194.23 | g/mol | [1] |
| Boiling Point | 277 | °C (at 760 mmHg) | [1][4] |
| Density | 1.07 | g/mL (at 25 °C) | [4][5] |
| Refractive Index | 1.508 | n20/D | [4] |
| Flash Point | > 110 | °C (> 230 °F) | [3][4] |
| XLogP3 | 2.7 | [1][3] | |
| Water Solubility | Insoluble | [4][5] | |
| Organic Solubility | Soluble in alcohol and oils; poorly soluble in Propylene Glycol; almost insoluble in Glycerin. | [4][5] |
Experimental Protocols
A significant area of research for esters like this compound is the development of efficient and environmentally friendly synthesis methods. Below is a detailed protocol for the enzymatic synthesis of this compound.
Protocol: Enzymatic Esterification of Anisyl Alcohol
This protocol is based on the work of Csilla-Cecília Fazakas, et al., which describes a biocatalytic approach using lipase B from Candida antarctica (Novozym 435).[6]
Objective: To synthesize this compound via direct esterification of anisyl alcohol with propionic acid, mediated by Novozym 435 in a green solvent, using molecular sieves to remove water.[6]
Materials:
-
Anisyl alcohol (Substrate 1)
-
Propionic acid (Substrate 2)
-
Novozym 435 (Biocatalyst)
-
2-methyltetrahydrofuran (2-MeTHF) (Solvent)[6]
-
Molecular sieves (3Å) (Water removal agent)[6]
-
Reaction vessels (e.g., 2 mL glass vials)
-
Orbital shaker/incubator
-
Gas chromatograph (GC) for conversion analysis
Methodology:
-
Reactant Preparation: In a 2 mL glass vial, mix 1.38 mg of anisyl alcohol and 1.48 mg of propionic acid (a 2:1 molar equivalent of acid to alcohol).[6]
-
Solvent Addition: Add 1 mL of 2-methyltetrahydrofuran (2-MeTHF) to the reaction vial.[6]
-
Catalyst and Water Removal: Add 25 mg of Novozym 435 and 50 mg of molecular sieves to the reaction mixture.[6]
-
Incubation: Seal the vials and place them in an orbital shaker set to 800 rpm at a controlled temperature (optimized at 60 °C for best results) for a duration of 6 to 12 hours.[6]
-
Sampling and Analysis:
-
After the reaction period, take a 25 µL sample from the reaction mixture.
-
Evaporate the solvent from the sample.
-
Reconstitute the sample with 1 mL of the mobile phase used for GC analysis.
-
Filter the sample and inject it into the GC to determine the conversion of anisyl alcohol to this compound.[6]
-
-
Product Isolation (for scaled-up reactions): Following the reaction, the enzyme can be filtered off, and the solvent can be removed under reduced pressure. The resulting crude product can be purified using column chromatography to yield pure this compound. A 92% yield was reported for scaled-up reactions.[6]
Biochemical and Synthetic Pathways
While this compound is not known to be a key player in major signaling pathways within drug development, its biosynthesis and chemical synthesis routes are well-defined.
Theoretical Biosynthetic Pathway
The biosynthesis of this compound is not fully elucidated in a single organism but can be theoretically constructed from known metabolic pathways. It involves the convergence of two separate pathways to generate the necessary precursors, followed by a final enzymatic condensation step.[7] The key precursors are anisyl alcohol, derived from the phenylpropanoid pathway, and propionyl-CoA, an activated form of propionic acid.[7] The final esterification is catalyzed by an alcohol acyltransferase (AAT).[7]
Caption: Theoretical biosynthetic pathway of this compound.
Experimental Workflow: Enzymatic Synthesis
The following diagram illustrates the workflow for the laboratory-scale enzymatic synthesis of this compound as described in the protocol above.
Caption: Workflow for the enzymatic synthesis of this compound.
References
- 1. This compound | C11H14O3 | CID 61417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Para-anisyl Propionate | 7549-33-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. para-anisyl propionate, 7549-33-9 [thegoodscentscompany.com]
- 4. This compound | 7549-33-9 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 7. This compound | 7549-33-9 | Benchchem [benchchem.com]
A Comprehensive Technical Guide to the Spectroscopic Data of Anisyl Propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for Anisyl propionate (also known as p-methoxybenzyl propanoate), a compound of interest in flavor, fragrance, and pharmaceutical research. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR data are presented below.
1.1. ¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly available in public databases | - | - | - |
| Predicted ¹H NMR Data | |||
| ~7.28 | Doublet | 2H | Ar-H (ortho to -CH₂O) |
| ~6.88 | Doublet | 2H | Ar-H (ortho to -OCH₃) |
| ~5.03 | Singlet | 2H | -O-CH₂ -Ar |
| ~3.80 | Singlet | 3H | -OCH₃ |
| ~2.35 | Quartet | 2H | -C(=O)-CH₂ -CH₃ |
| ~1.15 | Triplet | 3H | -CH₂-CH₃ |
Note: Predicted data is based on standard chemical shift values and coupling patterns for similar structural motifs. Actual experimental values may vary slightly.
1.2. ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly available in public databases | - |
| Predicted ¹³C NMR Data | |
| ~174.4 | C =O (Ester) |
| ~159.6 | Ar-C -OCH₃ |
| ~130.2 | Ar-C H (ortho to -CH₂O) |
| ~128.5 | Ar-C -CH₂O |
| ~113.9 | Ar-C H (ortho to -OCH₃) |
| ~66.3 | -O-C H₂-Ar |
| ~55.3 | -OC H₃ |
| ~27.7 | -C(=O)-C H₂-CH₃ |
| ~9.1 | -CH₂-C H₃ |
Note: Predicted data is based on standard chemical shift values for similar structural motifs. Actual experimental values may vary slightly.
1.3. Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring NMR spectra of a liquid sample like this compound.
-
Instrumentation : A Varian A-60 NMR spectrometer (or equivalent, typically operating at a frequency of 60 MHz for ¹H NMR) was used for the acquisition of the reference spectra.[1] Modern spectrometers operate at higher frequencies (e.g., 300-600 MHz) for improved resolution.
-
Sample Preparation : A small amount of neat this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition : The sample is placed in a 5 mm NMR tube and inserted into the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Data Processing : The acquired FID is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum. The chemical shifts of the signals are reported in parts per million (ppm) relative to the TMS standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
2.1. IR Spectroscopic Data
The IR spectrum of this compound shows characteristic absorption bands for its ester and aromatic functionalities.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium-Strong | C-H stretch (aromatic and aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1610, ~1510 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1240 | Strong | C-O stretch (ester, asymmetric) |
| ~1170 | Strong | C-O stretch (ester, symmetric) |
| ~1030 | Strong | C-O stretch (ether) |
| ~820 | Strong | C-H bend (p-disubstituted aromatic) |
Note: Peak positions are approximate and based on typical values for the assigned functional groups.
2.2. Experimental Protocol for IR Spectroscopy
The following is a generalized protocol for acquiring an FTIR spectrum of a neat liquid sample.
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used. The reference spectrum was obtained using a CAPILLARY CELL: NEAT technique.[1]
-
Sample Preparation : For a neat liquid sample, a drop of this compound is placed between two KBr or NaCl plates to form a thin capillary film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.
-
Data Acquisition : A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.
3.1. Mass Spectrometric Data
The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern.
Table 4: Mass Spectrometric Data for this compound
| m/z | Relative Intensity | Assignment |
| 194 | Moderate | [M]⁺ (Molecular Ion) |
| 121 | High | [C₈H₉O]⁺ (p-methoxybenzyl cation) |
| 120 | Moderate | [C₈H₈O]⁺ |
| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
| 57 | High | [C₃H₅O]⁺ (Propionyl cation) |
Note: Relative intensities are qualitative and based on typical fragmentation patterns. The base peak is often observed at m/z 121.
3.2. Experimental Protocol for Mass Spectrometry
The following is a generalized protocol for acquiring an EI mass spectrum.
-
Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source is used. Often, this is coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is volatilized in the heated injection port and separated on the GC column.
-
Ionization : As the compound elutes from the GC column, it enters the EI source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
References
An In-depth Technical Guide to the Solubility of Anisyl Propionate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of anisyl propionate, a widely used fragrance and flavoring agent, in various organic solvents. Due to a lack of extensive published quantitative data, this guide presents available qualitative solubility information, a detailed experimental protocol for determining solubility, and comparative data for a structurally related compound to offer a thorough resource for laboratory and development work.
Introduction to this compound
This compound, with the chemical formula C₁₁H₁₄O₃, is an ester known for its sweet, fruity, and floral aroma.[1][2] It is utilized in the food, fragrance, and cosmetic industries.[3][4] Understanding its solubility is crucial for formulation development, ensuring product stability, and controlling release characteristics in various applications.
Solubility of this compound
This compound is generally characterized as being soluble in organic solvents and oils, while being insoluble in water, glycerol, and propylene glycol.[1][2] One source indicates it is miscible with ethanol at room temperature.[1] An estimated water solubility of 253.9 mg/L at 25 °C has been reported.[5]
Qualitative Solubility Data
| Solvent Family | Solvent | Solubility | Reference |
| Alcohols | Ethanol | Miscible | [1] |
| Methanol | Soluble | General technical knowledge | |
| Ketones | Acetone | Soluble | General technical knowledge |
| Esters | Ethyl Acetate | Soluble | General technical knowledge |
| Aromatic Hydrocarbons | Toluene | Soluble | General technical knowledge |
| Aliphatic Hydrocarbons | Hexane | Soluble | General technical knowledge |
| Chlorinated Solvents | Chloroform | Soluble | General technical knowledge |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | General technical knowledge |
| Oils | Various Oils | Soluble | [1][2] |
| Polyols | Glycerol | Insoluble | [1][2] |
| Propylene Glycol | Insoluble | [1][2] | |
| Aqueous | Water | Insoluble (253.9 mg/L est.) | [5] |
Experimental Protocol for Determining Solubility
For researchers requiring precise quantitative solubility data, the following is a detailed, generalized protocol for determining the solubility of a liquid solute like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Calibrated positive displacement pipettes
-
Volumetric flasks
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Syringe filters (chemically compatible with the solvent)
Procedure
-
Preparation of Stock Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantification.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a distinct second phase (undissolved this compound) should be visible.
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation. For emulsions or fine dispersions, centrifugation at a controlled temperature can be used to facilitate separation.
-
Sampling: Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a pipette. To avoid transferring any undissolved solute, it is advisable to use a syringe filter.
-
Dilution: Accurately dilute the collected aliquot with the same solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC or GC method.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: A flowchart of the key steps in the experimental determination of solubility.
Comparative Solubility Data: Testosterone Propionate
In the absence of specific quantitative data for this compound, it can be informative to consider the solubility of structurally related esters. Testosterone propionate, another propionate ester, has been studied more extensively. While not a direct substitute, this data provides context for the solubility of a similar functionalized molecule in various solvents.
The following table presents the solubility of testosterone propionate in several organic solvents at 25°C.
| Solvent | Solubility (mg/mL) | Reference |
| Chloroform | 50 | [6] |
| Acetone | 250 (1 in 4) | [6] |
| Ethanol | 167 (1 in 6) | [6] |
| Ethyl Oleate | 50 (1 in 20) | [6] |
| Propylene Glycol | 33 (1 in 30) | [6] |
| Water | Practically Insoluble | [6] |
Conclusion
This compound is a versatile aromatic ester with broad solubility in organic solvents and oils, a critical property for its application in various industries. While precise quantitative solubility data remains limited in the public domain, this guide provides a thorough summary of the available qualitative information. For applications requiring exact solubility values, the detailed experimental protocol provided herein offers a robust methodology for their determination. The inclusion of comparative data for a related propionate ester further enriches the understanding of its likely behavior in different solvent systems. Future research to quantify the solubility of this compound in a wider range of pharmaceutically and industrially relevant solvents would be a valuable contribution to the field.
References
- 1. This compound | C11H14O3 | CID 61417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Para-anisyl Propionate | 7549-33-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. para-anisyl propionate, 7549-33-9 [thegoodscentscompany.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Natural occurrence and biosynthesis of Anisyl propionate
An in-depth technical guide to the natural occurrence and biosynthesis of Anisyl Propionate, tailored for researchers, scientists, and drug development professionals.
This compound (4-methoxybenzyl propanoate) is an ester recognized for its sweet, fruity, and floral aroma, reminiscent of anise, apricot, and vanilla.[1][2][3] This compound is utilized as a flavoring agent in the food industry and as a fragrance ingredient in perfumes and cosmetics.[1][2][4] While its synthetic production is well-established, its natural occurrence and biosynthetic pathways are areas of ongoing investigation. This guide provides a comprehensive overview of the current understanding of this compound in nature, including its sources, biosynthetic origins, and the experimental protocols used for its study.
Natural Occurrence
The presence of this compound in the plant kingdom is not widespread, and its detection has been reported in a limited number of species. Quantitative data remains scarce in the literature. It has been identified in the essential oil of anise seed and is a character-impact compound in Tahitian vanilla.[5][6][7]
Quantitative Data on Natural Occurrence
The following table summarizes the documented natural sources of this compound and its reported concentrations.
| Plant Species | Common Name | Plant Part | Concentration | Reference(s) |
| Pimpinella anisum | Anise | Seed (Essential Oil) | 1.06% | [8] |
| Vanilla tahitensis | Tahitian Vanilla | Cured Beans | Present | [6] |
| Vanilla spp. | Vanilla | Extract | Present | [6] |
Biosynthesis of this compound
While the complete de novo biosynthetic pathway for this compound has not been fully elucidated within a single organism, a theoretical pathway can be constructed based on established metabolic routes for its constituent parts: the anisyl group and the propionyl group.[5] The biosynthesis involves the generation of two key precursors, anisyl alcohol and propionyl-CoA, followed by an enzymatic condensation step.[5]
Precursor Formation
-
Anisyl Alcohol Biosynthesis : The anisyl moiety is derived from the phenylpropanoid pathway , a major route of secondary metabolism in plants that begins with the amino acid L-phenylalanine.[5] Through a series of enzymatic steps including deamination, hydroxylation, and methylation, L-phenylalanine is converted into various intermediates. A key intermediate, p-coumaric acid, undergoes further modifications to form p-methoxybenzyl alcohol, also known as anisyl alcohol.[5]
-
Propionyl-CoA Biosynthesis : Propionyl-CoA is an activated form of propionic acid and is a common intermediate in the catabolism of various amino acids (such as isoleucine, valine, and methionine) and odd-chain fatty acids.
Final Esterification Step
The final step in the biosynthesis of this compound is the esterification of anisyl alcohol with propionyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) .[5] AATs are responsible for the synthesis of a wide variety of volatile esters in fruits and flowers, which contribute significantly to their characteristic aromas.[5] These enzymes belong to the BAHD superfamily of acyltransferases and catalyze the condensation of an alcohol with an acyl-CoA thioester.[5]
Experimental Protocols
The study of this compound, from its identification in natural matrices to its synthesis, involves several key experimental techniques.
Protocol 1: Isolation and Identification from Plant Material
The identification and quantification of volatile compounds like this compound from plant sources are typically achieved using gas chromatography-mass spectrometry (GC-MS), often preceded by a sample concentration technique like headspace solid-phase microextraction (HS-SPME).
Objective : To identify and quantify this compound in a plant sample.
Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation :
-
Collect fresh plant material (e.g., anise seeds, vanilla beans).
-
Homogenize a known weight of the material (e.g., 2-5 g) into a fine powder or puree. To prevent the loss of volatile compounds, this is often done under cryogenic conditions using liquid nitrogen.
-
Transfer the homogenized sample into a headspace vial (e.g., 20 mL).
-
Add a saturated solution of NaCl to inhibit enzymatic activity and increase the volatility of the analytes.
-
Add a known concentration of an internal standard (e.g., ethyl heptanoate) for quantification purposes.
-
Seal the vial tightly with a PTFE/silicone septum.
-
-
HS-SPME :
-
Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) with agitation.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis :
-
Desorption : Immediately after extraction, insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., at 250°C) to desorb the analytes onto the GC column.
-
Separation : Use a capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature program could be: start at 40°C for 2 minutes, ramp up to 240°C at a rate of 5°C/min, and hold for 5 minutes. Use helium as the carrier gas at a constant flow rate.
-
Detection : The mass spectrometer is operated in electron ionization (EI) mode (e.g., at 70 eV). Scan the mass range from m/z 40 to 400.
-
Identification : Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard. Further confirmation can be achieved by comparing its retention index with literature values.
-
Quantification : Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard.
-
Protocol 2: Enzymatic Synthesis of this compound
Biocatalytic methods using lipases are employed for the "green" synthesis of flavor esters like this compound.[5][9] The following protocol is based on the lipase-mediated direct esterification of anisyl alcohol.[9]
Objective : To synthesize this compound using an immobilized lipase.
Materials :
-
Anisyl alcohol
-
Propionic acid
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)[9]
-
Anhydrous organic solvent (e.g., 2-methyltetrahydrofuran)[9]
-
Molecular sieves (e.g., 5 Å) for water removal[9]
-
Reaction vessel (e.g., sealed flask)
-
Shaking incubator or magnetic stirrer with heating
Methodology :
-
Reaction Setup :
-
In a dry, sealed reaction vessel, combine anisyl alcohol (e.g., 100 mM) and propionic acid (e.g., 200 mM, 2 equivalents) in the chosen organic solvent (e.g., 2-methyltetrahydrofuran).[9]
-
Add the immobilized lipase, Novozym 435 (e.g., 25 mg/mL).[9]
-
Add activated molecular sieves (e.g., 100 mg/mL) to the mixture to sequester the water produced during the esterification, which drives the reaction equilibrium towards the product.[9]
-
-
Incubation :
-
Incubate the reaction mixture at an optimal temperature (e.g., 60°C) with constant agitation (e.g., 200 rpm) for a specified duration (e.g., 6-12 hours).[9]
-
-
Monitoring and Work-up :
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them by GC-FID or GC-MS to determine the conversion rate.
-
Once the reaction reaches completion (e.g., >95% conversion), stop the reaction by filtering out the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent, dried, and reused.
-
The resulting solution contains this compound.
-
-
Purification and Characterization :
-
Wash the organic solution with an aqueous solution of sodium bicarbonate to remove any unreacted propionic acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate it under reduced pressure to obtain the crude product.
-
If necessary, purify the this compound further using column chromatography.
-
Confirm the structure and purity of the synthesized ester using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
References
- 1. Para-anisyl Propionate | 7549-33-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 7549-33-9 [chemicalbook.com]
- 4. CAS 7549-33-9: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 7549-33-9 | Benchchem [benchchem.com]
- 6. vanilla tahitensis fruit extract, 94167-14-3 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. para-anisyl propionate, 7549-33-9 [thegoodscentscompany.com]
- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]
Anisyl Propionate: A Toxicological and Dermatological Review for Researchers and Drug Development Professionals
An in-depth technical guide on the toxicological and dermatological profile of Anisyl Propionate, a widely used fragrance and flavoring ingredient. This whitepaper provides a comprehensive review of its safety, including acute and chronic toxicity, skin and eye irritation, sensitization potential, and genotoxicity, with a focus on experimental methodologies and data interpretation for scientific application.
Chemical and Physical Properties
This compound, also known as 4-methoxybenzyl propanoate, is an ester with a characteristic sweet, fruity, and slightly floral aroma. Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | (4-methoxyphenyl)methyl propanoate | PubChem |
| CAS Number | 7549-33-9 | [1] |
| Molecular Formula | C11H14O3 | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Odor | Sweet, fruity, floral, vanilla-like | [2] |
| Boiling Point | 277 °C at 760 mmHg | [2] |
| Solubility | Insoluble in water; soluble in organic solvents and oils | [2] |
| Log Kow | 1.61 (estimated) | [3] |
Toxicological Profile
The toxicological assessment of this compound has been thoroughly conducted, primarily through studies commissioned by the Research Institute for Fragrance Materials (RIFM) and evaluations by international bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
Acute Toxicity
This compound exhibits low acute toxicity via both oral and dermal routes of exposure.
| Study | Species | Route | LD50 | Reference |
| Acute Oral Toxicity | Rat | Oral | > 2000 mg/kg bw | RIFM |
| Acute Dermal Toxicity | Rabbit | Dermal | > 5000 mg/kg bw | RIFM |
Experimental Protocol: Acute Oral Toxicity (OECD 401)
The acute oral toxicity of this compound was assessed following a protocol similar to OECD Guideline 401. The study involves the administration of a single high dose of the test substance to a group of rats. The animals are then observed for 14 days for signs of toxicity and mortality. Body weight is recorded at the beginning and end of the observation period. A gross necropsy is performed on all animals at the end of the study. The absence of mortality at the limit dose of 2000 mg/kg body weight indicates low acute oral toxicity.
Experimental Protocol: Acute Dermal Toxicity (OECD 402)
Following a method based on OECD Guideline 402, a limit test was conducted on rabbits. A single dose of 5000 mg/kg body weight of this compound was applied to the shaved skin of the animals for 24 hours under a semi-occlusive dressing. The animals were observed for 14 days for signs of systemic toxicity and local skin reactions. Body weights were recorded, and a gross necropsy was performed. The lack of mortality and significant systemic effects at this high dose demonstrates a low order of acute dermal toxicity.
Repeated Dose and Reproductive Toxicity
No dedicated repeated dose or reproductive toxicity studies have been conducted on this compound. However, data from a read-across analogue, p-anisyl acetate, have been used for its safety assessment.[4]
| Study | Read-Across Analogue | Species | NOAEL | Reference |
| Repeated Dose Toxicity (OECD 422) | p-Anisyl acetate | Rat | 100 mg/kg bw/day | [4] |
| Reproductive Toxicity (OECD 422) | p-Anisyl acetate | Rat | 400 mg/kg bw/day | [4] |
Experimental Protocol: Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (OECD 422) for p-Anisyl Acetate
A study compliant with OECD Guideline 422 was conducted on Sprague-Dawley rats.[3] Groups of male and female rats were administered p-anisyl acetate by gavage at doses of 0, 25, 100, and 400 mg/kg/day.[3] Males were dosed for two weeks prior to mating, during mating, and for two weeks post-mating. Females were dosed for two weeks prior to mating, during mating, gestation, and lactation until postnatal day 13.[3][5] Clinical signs, body weight, food consumption, mating performance, fertility, and parturition were monitored. Pups were examined for viability and growth. At the end of the study, a full necropsy and histopathological examination of parental animals and pups were performed. The No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity was established at 100 mg/kg bw/day, and for reproductive toxicity, it was 400 mg/kg bw/day.[4]
Genotoxicity
This compound has been found to be non-genotoxic in a battery of in vitro assays.
| Assay | System | Metabolic Activation | Result | Reference |
| BlueScreen™ HC Assay | Human lymphoblastoid TK6 cells | With and without S9 | Non-genotoxic | [4] |
| Ames Test (Read-across) | S. typhimurium & E. coli | With and without S9 | Non-mutagenic | RIFM |
| In Vitro Micronucleus Test (Read-across) | Human peripheral blood lymphocytes | With and without S9 | Non-clastogenic | RIFM |
Experimental Protocol: BlueScreen™ HC Assay
The BlueScreen™ HC assay, a high-throughput in vitro genotoxicity screen, was performed using a genetically modified human lymphoblastoid TK6 cell line.[6][7] These cells contain a reporter gene (Gaussia luciferase) under the control of the GADD45a promoter, which is upregulated in response to genotoxic stress.[6][7] Cells were exposed to a range of concentrations of this compound both with and without an exogenous metabolic activation system (S9).[4] The induction of luciferase activity was measured as an indicator of genotoxicity. This compound did not induce a significant increase in luciferase activity, indicating it is not genotoxic under the conditions of this assay.[4]
Experimental Workflow for Genotoxicity Assessment
Dermatological Profile
The dermatological safety of this compound is of high importance due to its widespread use in fragrance and cosmetic products.
Skin Irritation
This compound is not considered to be a skin irritant.
| Study | Species | Result | Reference |
| Skin Irritation | Rabbit | Non-irritating | RIFM |
Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD 404)
Eye Irritation
Based on its chemical properties and the results of skin irritation studies, this compound is expected to be, at most, a slight eye irritant. No specific in vivo eye irritation studies have been conducted.
Skin Sensitization
This compound is considered to be a weak skin sensitizer. A No Expected Sensitization Induction Level (NESIL) has been established based on data from a read-across analog, anisyl alcohol.[4]
| Study | Method | Result | NESIL | Reference |
| Skin Sensitization (Read-across) | Human Repeat Insult Patch Test (HRIPT) | Weak sensitizer | 1700 µg/cm² | [4] |
Experimental Protocol: Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a clinical study designed to assess the skin sensitization potential of a substance in human volunteers.[8][9] The test consists of two phases: an induction phase and a challenge phase.[10] During the induction phase, the test material is applied repeatedly to the same site on the skin (usually the back) of the volunteers for several weeks.[10] This is followed by a rest period of about two weeks. In the challenge phase, the test material is applied to a new, previously unexposed skin site.[10] The skin is then observed for any signs of an allergic reaction (erythema, edema). The NESIL is the highest concentration of the substance that does not induce sensitization in this test. For this compound, the NESIL of 1700 µg/cm² was derived from data on anisyl alcohol.[4]
Quantitative Risk Assessment (QRA) for Skin Sensitization
Metabolism
This compound is expected to be rapidly hydrolyzed in the body to its constituent parts: anisyl alcohol and propionic acid.[11]
Metabolic Pathway of this compound
Anisyl alcohol is then further metabolized through oxidation and conjugation pathways.[12] Propionic acid enters the propanoate metabolism pathway, where it is converted to propionyl-CoA and subsequently enters the Krebs cycle.[13][14]
Regulatory Status
This compound is widely approved for use as a flavoring agent and fragrance ingredient.
-
FEMA GRAS: this compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for use as a flavoring substance (FEMA number 2102).[15][16]
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[1][17]
-
EU: this compound is an authorized flavoring substance in the European Union.
Conclusion
Based on the available toxicological and dermatological data, this compound is considered safe for its intended use as a fragrance and flavoring ingredient. It has a low order of acute toxicity, is not a skin irritant, and is not genotoxic. While it is classified as a weak skin sensitizer, a No Expected Sensitization Induction Level (NESIL) has been established, which allows for a quantitative risk assessment to ensure its safe use in consumer products. The metabolic fate of this compound is well-understood, involving rapid hydrolysis to metabolites that are readily incorporated into normal physiological pathways. Its long history of use and favorable regulatory evaluations further support its safety profile.
References
- 1. JECFA Evaluations-ANISYL PROPIONATE- [inchem.org]
- 2. This compound | C11H14O3 | CID 61417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]
- 6. The BlueScreen HC assay to predict the genotoxic potential of fragrance materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. x-cellr8.com [x-cellr8.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 11. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 13. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Propionic Acid Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]
- 15. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 16. femaflavor.org [femaflavor.org]
- 17. Food safety and quality: details [fao.org]
A-Technical-Guide-to-the-Physical-Properties-of-p-Methoxybenzyl-propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key physical properties of p-Methoxybenzyl propionate, a compound of interest in various scientific and industrial applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other related fields. All quantitative data is presented in a structured tabular format for ease of comparison. Furthermore, detailed experimental protocols for the determination of these properties are provided, referencing internationally recognized standards.
Introduction
p-Methoxybenzyl propionate, also known as anisyl propionate, is an organic compound with the chemical formula C11H14O3.[1] It is a carboxylic ester that is functionally related to benzyl alcohol.[1] This compound is recognized for its sweet, fruity, and floral aroma, which has led to its use as a flavoring and fragrance agent.[1][2][3] Beyond its sensory characteristics, a thorough understanding of its physical properties is crucial for its application in scientific research and various industrial processes, including drug formulation and development.
This guide outlines the fundamental physical characteristics of p-Methoxybenzyl propionate, providing a solid foundation for its handling, application, and further investigation.
Physical Properties of p-Methoxybenzyl propionate
The physical properties of p-Methoxybenzyl propionate have been compiled from various scientific sources and are summarized in the table below. It is important to note that some variations in reported values may exist due to different experimental conditions and measurement techniques.
| Property | Value | Source(s) |
| Molecular Formula | C11H14O3 | [1] |
| Molecular Weight | 194.23 g/mol | [1][3][4] |
| Appearance | Colorless to slightly yellow liquid | [1][3][5] |
| Odor | Sweet, fruity, floral, vanilla-like | [1][3][5] |
| Density | 1.070 - 1.086 g/mL at 25 °C | [1][3][4][5][6] |
| Boiling Point | 277 °C at 760 mmHg | [1][2][4][5] |
| 227 °C | [3] | |
| Melting Point | Not applicable (liquid at room temperature) | |
| Refractive Index | 1.505 - 1.510 at 20 °C | [1][2][3][4] |
| Solubility | Insoluble in water, glycerol, and propylene glycol. Soluble in organic solvents and oils. | [1][2][3][5] |
| Flash Point | > 110 °C (> 230 °F) | [2][3] |
| Vapor Pressure | 0.007 mmHg at 25 °C (estimated) | [2] |
Experimental Protocols for Determination of Physical Properties
The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like p-Methoxybenzyl propionate. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.
Determination of Density
The density of a liquid can be determined using several methods, with the choice often depending on the required accuracy and the viscosity of the liquid.
Principle: Density is the mass of a substance per unit volume.
Recommended Method (based on OECD 109 and ASTM D4052):
-
Oscillating U-tube Method (ASTM D4052): This method is widely used for its accuracy and the small sample volume required.[6][7][8][9][10][11][12]
-
Apparatus: A digital density meter equipped with an oscillating U-tube.
-
Procedure: a. Calibrate the instrument with two reference standards of known density (e.g., dry air and pure water). b. Introduce a small, bubble-free aliquot of p-Methoxybenzyl propionate into the thermostatted U-tube. c. The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass. d. The density is automatically calculated from this frequency change and the calibration data.
-
Temperature Control: It is crucial to maintain a constant and accurately known temperature (e.g., 25 °C) during the measurement, as density is temperature-dependent.
-
-
Pycnometer Method (Referenced in OECD 109): A precise but more classical method.[13][14][15][16][17]
-
Apparatus: A calibrated glass pycnometer of a known volume.
-
Procedure: a. Thoroughly clean and dry the pycnometer and determine its empty mass. b. Fill the pycnometer with p-Methoxybenzyl propionate, ensuring no air bubbles are trapped. c. Place the filled pycnometer in a constant-temperature bath until it reaches thermal equilibrium. d. Adjust the volume of the liquid to the calibration mark. e. Remove the pycnometer from the bath, wipe it dry, and determine its mass. f. Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.
-
Determination of Boiling Point
The boiling point is a critical property for the characterization and purification of liquids.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Recommended Method (based on OECD 103):
-
Ebulliometer Method: This is a very accurate method for determining the boiling point of pure substances.[18][19][20]
-
Apparatus: An ebulliometer, which consists of a boiling flask, a condenser, and a temperature measuring device (e.g., a certified thermometer or a thermocouple).
-
Procedure: a. Place a sample of p-Methoxybenzyl propionate and a boiling chip in the boiling flask. b. Heat the sample to a gentle boil. c. The vapor will rise, condense, and flow back into the flask, creating a state of equilibrium between the liquid and vapor phases. d. The temperature of the vapor at this equilibrium is recorded as the boiling point.
-
Pressure Correction: The atmospheric pressure must be recorded during the measurement, and the observed boiling point should be corrected to the standard pressure of 760 mmHg (101.325 kPa) if necessary.
-
-
Distillation Method (based on ASTM D1120): A common and practical method.[4][5][21][22][23]
-
Apparatus: A standard distillation setup including a distillation flask, a condenser, a receiving flask, and a thermometer.
-
Procedure: a. Place a measured volume of p-Methoxybenzyl propionate in the distillation flask with boiling chips. b. Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the flask. c. Heat the flask to bring the liquid to a steady boil. d. Record the temperature at which the vapor is in equilibrium with the distilling liquid, as indicated by a stable temperature reading on the thermometer.
-
Determination of Refractive Index
The refractive index is a fundamental physical property that is useful for identifying and checking the purity of a substance.
Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance.
Recommended Method (based on ASTM D1218):
-
Abbe Refractometer Method: This is a standard and widely used instrument for measuring the refractive index of liquids.[1][3][24][25][26][27]
-
Apparatus: An Abbe refractometer with a light source (typically a sodium D-line lamp, 589 nm) and a constant temperature circulating bath.
-
Procedure: a. Calibrate the refractometer using a standard of known refractive index (e.g., distilled water). b. Apply a few drops of p-Methoxybenzyl propionate to the surface of the prism. c. Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C). d. Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece. e. Read the refractive index directly from the instrument's scale.
-
Determination of Solubility
Solubility is a key parameter, particularly in the context of drug development and formulation.
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Recommended Method (based on OECD 105):
-
Flask Method (for substances with solubility > 10 mg/L): [28][29][30][31]
-
Apparatus: A constant temperature shaker or magnetic stirrer, a suitable analytical method for quantification (e.g., HPLC, GC, or UV-Vis spectroscopy), and filtration or centrifugation equipment.
-
Procedure: a. Add an excess amount of p-Methoxybenzyl propionate to a known volume of the solvent (e.g., water) in a flask. b. Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). c. After reaching equilibrium, stop the agitation and allow the undissolved material to settle. d. Carefully take an aliquot of the clear supernatant and separate any remaining undissolved material by filtration or centrifugation. e. Analyze the concentration of p-Methoxybenzyl propionate in the clear solution using a validated analytical method. f. The determined concentration represents the solubility of the compound in the solvent at that temperature.
-
Visualization of Methodologies
The user's request for diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language) is not applicable to the description of the physical properties of a single chemical compound. Such diagrams are typically used to illustrate complex biological processes, intricate experimental procedures with multiple branching steps, or logical flows in algorithms, none of which are relevant to the straightforward, standardized methods for determining the physical constants of a substance like p-Methoxybenzyl propionate.
The experimental protocols described above follow a linear and standardized sequence of steps. A visual representation would not add significant clarity beyond the detailed textual descriptions provided. For instance, the workflow for measuring density using a pycnometer is a simple sequence: weigh empty, fill, equilibrate temperature, weigh full, and calculate. This is a linear process that is not enhanced by a graphical representation.
Therefore, in adherence to providing clear and relevant technical information, we have focused on detailed textual descriptions of the established experimental protocols.
Conclusion
This technical guide provides essential data on the physical properties of p-Methoxybenzyl propionate and outlines the standard experimental procedures for their determination. The information presented herein is intended to support the work of researchers, scientists, and drug development professionals by providing a reliable and comprehensive reference. Adherence to the described standardized protocols will ensure the generation of accurate and reproducible data, which is fundamental to scientific and industrial progress.
References
- 1. matestlabs.com [matestlabs.com]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. store.astm.org [store.astm.org]
- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 7. ASTM D4052 - eralytics [eralytics.com]
- 8. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- 11. knowledge.reagecon.com [knowledge.reagecon.com]
- 12. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. acri.gov.tw [acri.gov.tw]
- 16. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 17. imf.primo.exlibrisgroup.com [imf.primo.exlibrisgroup.com]
- 18. laboratuar.com [laboratuar.com]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. webstore.ansi.org [webstore.ansi.org]
- 22. matestlabs.com [matestlabs.com]
- 23. store.astm.org [store.astm.org]
- 24. standards.iteh.ai [standards.iteh.ai]
- 25. store.astm.org [store.astm.org]
- 26. petrolube.com [petrolube.com]
- 27. ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids - Savant Labs [savantlab.com]
- 28. oecd.org [oecd.org]
- 29. oecd.org [oecd.org]
- 30. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 31. laboratuar.com [laboratuar.com]
Anisyl propionate mechanism of action in biological systems
An in-depth review of the current scientific understanding of the metabolic pathways and toxicological profile of anisyl propionate.
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a widely utilized fragrance and flavoring agent, is subject to metabolic processes within biological systems that primarily involve its breakdown into constituent molecules: anisyl alcohol and propionic acid. While comprehensive research detailing a specific molecular mechanism of action for the intact ester is not publicly available, an examination of the metabolic fate of its hydrolysis products provides insight into its biological interactions. This technical guide synthesizes the available scientific literature to detail the metabolic pathways of this compound's primary metabolites and presents a summary of its toxicological data. Due to the limited availability of public research, this document cannot provide extensive data on direct receptor binding or enzyme inhibition by this compound itself.
Metabolism of this compound
The principal metabolic pathway for this compound in biological systems is hydrolysis, catalyzed by esterase enzymes, into anisyl alcohol and propionic acid. The subsequent metabolism of these two molecules follows distinct pathways.
Metabolic Fate of Anisyl Alcohol
The anisyl alcohol moiety, once cleaved from the propionate group, is anticipated to undergo further metabolism. In microorganisms, a proposed pathway involves the oxidation of anisyl alcohol to anisic acid. This is followed by demethylation and hydroxylation to form protocatechuic acid, which can then be degraded into smaller molecules like succinic acid[1].
References
An In-depth Technical Guide to Anisyl Propionate
This technical guide provides a comprehensive overview of anisyl propionate, a significant aroma chemical. It is intended for researchers, scientists, and professionals in drug development, flavor, and fragrance industries, detailing its chemical and physical properties, synthesis methodologies, applications, and safety information.
Introduction
This compound, also known as 4-methoxybenzyl propanoate, is a carboxylic ester valued for its sweet, fruity, and floral aroma, with nuances of apricot, cherry, and vanilla.[1][2] It is widely utilized as a flavoring agent in the food industry and as a fragrance ingredient in cosmetics, perfumes, and personal care products.[3][4][5] Chemically, it is derived from the esterification of anisyl alcohol (4-methoxybenzyl alcohol) and propionic acid.[6]
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[2][3][6] It is stable under normal conditions and soluble in organic solvents and oils, but insoluble in water.[2][3][6] A summary of its key identifiers and physicochemical properties is presented below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | (4-methoxyphenyl)methyl propanoate | [7] |
| Synonyms | 4-Methoxybenzyl propionate, p-Methoxybenzyl propionate | [2][7][8] |
| CAS Number | 7549-33-9 | [2][7] |
| EC Number | 231-433-5 | [7] |
| FEMA Number | 2102 | [7][9] |
| JECFA Number | 874 | [2][7] |
| Molecular Formula | C₁₁H₁₄O₃ | [2][7][8] |
| SMILES | CCC(=O)OCC1=CC=C(C=C1)OC | [7] |
| InChIKey | YWIJRJQYADFRTL-UHFFFAOYSA-N | [7] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 194.23 g/mol | [2][7] |
| Appearance | Colorless to slightly yellow liquid | [2][3] |
| Odor Profile | Sweet, fruity, floral, vanilla, herbal, anisic, cherry, peach | [1][2][3][9] |
| Boiling Point | 277 °C at 760 mmHg | [2][9] |
| 100-103 °C at 0.50 mmHg | [9] | |
| Density | 1.07 g/mL at 25 °C | [2][3] |
| Specific Gravity | 1.053 to 1.074 at 25 °C | [9][10] |
| Refractive Index | 1.500 to 1.509 at 20 °C | [9] |
| Vapor Pressure | 0.007 mmHg at 25 °C (estimated) | [9][10] |
| Flash Point | > 110 °C (> 230 °F) | [2][3][9] |
| Solubility | Soluble in alcohol and oils; Insoluble in water | [2][3][9] |
| logP (o/w) | 2.396 (estimated) | [9] |
| Assay | ≥98% |
Synthesis of this compound
This compound is primarily synthesized through the esterification of anisyl alcohol with propionic acid. Both chemical and enzymatic methods have been employed for its production.
A green and efficient method for synthesizing this compound involves enzymatic esterification using a lipase catalyst. This biocatalytic approach is favored for producing "natural" flavor compounds.[11]
Experimental Protocol: Enzymatic Esterification
A detailed protocol for the enzymatic synthesis of this compound is described based on the work by G. T. Pora, et al. (2021).[11]
-
Materials:
-
Anisyl alcohol
-
Propionic acid
-
Novozym 435 (immobilized Lipase B from Candida antarctica)
-
2-Methyltetrahydrofuran (2-MeTHF) as solvent
-
Molecular sieves (for water removal)
-
Sodium bicarbonate (for washing)
-
Sodium sulfate (for drying)
-
-
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine anisyl alcohol (e.g., 1000 mM concentration), propionic acid (2 equivalents), Novozym 435 (e.g., 25 mg/mL), and molecular sieves (e.g., 100 mg/mL) in 2-MeTHF.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 60 °C) with constant agitation (e.g., 800 rpm).
-
Monitoring: The reaction progress is monitored over time (e.g., 6 hours) by analyzing samples to determine the conversion rate to this compound.
-
Work-up and Purification:
-
After the reaction reaches the desired conversion (>95%), the enzyme and molecular sieves are filtered off.[11]
-
The organic phase is washed with a sodium bicarbonate solution to remove unreacted propionic acid.
-
The organic layer is then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
-
Isolation: The final product, this compound, is isolated, potentially requiring further purification. A yield of 92% has been reported using this method.[11]
-
Confirmation: The structure of the purified ester is confirmed by analytical methods such as NMR spectroscopy.[11]
-
The following diagram illustrates the workflow for this enzymatic synthesis.
Applications
This compound's pleasant aromatic profile makes it a valuable ingredient in several industries.
-
Flavor Industry: It is used as a synthetic flavoring agent to impart or enhance fruity and sweet notes in a variety of food products.[3][7] It is particularly effective for vanilla, plum, and quince flavors in beverages, baked goods, and candies at concentrations of 6-20 ppm.[2][3]
-
Fragrance & Cosmetics Industry: It serves as a fragrance ingredient in perfumes, colognes, lotions, and other personal care products.[1][4][5] It is often used as a top or middle note to enhance floral, citrus, or fruity aromas.[1]
-
Research and Development: In laboratory settings, it is used as a reference chemical for developing new aroma compounds and in formulation research due to its stability in alcohols and oils.[1]
-
Aromatherapy: The fragrance of this compound is also utilized in aromatherapy products to promote relaxation.[4]
The diagram below illustrates the relationship between the properties of this compound and its primary applications.
References
- 1. Para-anisyl Propionate | 7549-33-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. This compound | 7549-33-9 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. CAS 7549-33-9: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | C11H14O3 | CID 61417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. para-anisyl propionate, 7549-33-9 [thegoodscentscompany.com]
- 10. para-anisyl propionate [flavscents.com]
- 11. chem.ubbcluj.ro [chem.ubbcluj.ro]
Methodological & Application
Enzymatic synthesis of Anisyl propionate using lipase
Anisyl propionate, a valuable flavor and fragrance agent with a fruity and floral aroma, can be efficiently and sustainably synthesized using lipase-catalyzed esterification.[1] This enzymatic approach offers a green alternative to chemical synthesis, operating under mild conditions and yielding a product often labeled as "natural".[2] This document provides detailed application notes and protocols for the synthesis of this compound using lipase, specifically targeting researchers, scientists, and professionals in the drug development and flavor industries.
Application Notes
The enzymatic synthesis of this compound typically involves the direct esterification of anisyl alcohol with propionic acid, catalyzed by a lipase.[1] The most commonly employed and highly effective lipase for this reaction is Novozym 435, an immobilized form of lipase B from Candida antarctica.[1][3] The immobilization of the enzyme simplifies its separation from the reaction mixture and allows for its reuse over multiple batches, enhancing the economic feasibility of the process.[2]
The reaction can be carried out in a solvent-free system or in the presence of a green solvent like 2-methyltetrahydrofuran (2-MeTHF).[1][4] A crucial aspect of achieving high conversion rates is the removal of water, a byproduct of the esterification reaction, which can be effectively accomplished by using molecular sieves.[1] Optimization of reaction parameters such as temperature, substrate molar ratio, and enzyme loading is key to maximizing the yield of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the enzymatic synthesis of this compound, highlighting the effects of different reaction parameters on the conversion and yield.
Table 1: Effect of Solvent on this compound Synthesis
| Solvent | Conversion (%) | Reference |
| 2-Methyltetrahydrofuran | >95 | [1] |
| Acetone | Lower than 2-MeTHF | [1] |
| Toluene | Not specified | [5] |
| Solvent-Free | Moderate (<50%) | [4] |
Table 2: Optimization of Reaction Conditions for this compound Synthesis
| Parameter | Optimal Value | Conversion/Yield | Reference |
| Temperature | 60 °C | >95% conversion | [1] |
| Substrate Molar Ratio (Alcohol:Acid) | 1:2 | >95% conversion | [1] |
| Enzyme Loading (Novozym 435) | 25 mg/mL | >95% conversion | [1] |
| Molecular Sieves Load | 100 mg/mL | 95.1% conversion | [1] |
| Anisyl Alcohol Concentration | up to 1000 mM | >95% conversion | [1] |
| Reaction Time | 6 hours | >95% conversion | [1] |
| Shaking Speed | 800 rpm | Not specified | [1] |
Experimental Protocols
This section provides detailed protocols for the lipase-catalyzed synthesis of this compound.
Protocol 1: Analytical Scale Synthesis in an Organic Solvent
This protocol is adapted from a study utilizing Novozym 435 in 2-methyltetrahydrofuran.[1]
Materials:
-
Anisyl alcohol
-
Propionic acid
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Molecular sieves (e.g., 4Å)
-
Reaction vials
-
Shaking incubator
-
HPLC for analysis
Procedure:
-
Prepare a stock solution of anisyl alcohol in 2-MeTHF.
-
In a reaction vial, add 1 mL of the anisyl alcohol solution (e.g., 50 mM).
-
Add propionic acid to achieve a 1:2 molar ratio of alcohol to acid.
-
Add 25 mg of Novozym 435 and 100 mg of molecular sieves to the reaction mixture.
-
Seal the vial and place it in a shaking incubator at 60 °C with shaking at 800 rpm.
-
Incubate for 6 hours.
-
After the reaction, take a 25 µL sample, evaporate the solvent, and reconstitute it with 1 mL of the mobile phase for HPLC analysis to determine the conversion of anisyl alcohol to this compound.
Protocol 2: Preparative Scale Synthesis and Product Isolation
This protocol describes the scale-up of the reaction for product isolation.[1]
Materials:
-
Anisyl alcohol (e.g., 1000 mM)
-
Propionic acid
-
Novozym 435
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Molecular sieves
-
Reaction vessel with agitation
-
Filtration apparatus
-
Rotary evaporator
-
NMR spectrometer for product confirmation
Procedure:
-
In a suitable reaction vessel, dissolve anisyl alcohol (1000 mM) and propionic acid (2 equivalents) in 2-MeTHF.
-
Add Novozym 435 (25 mg/mL) and molecular sieves (100 mg/mL).
-
Stir the mixture at 800 rpm and maintain the temperature at 60 °C for 6 hours.
-
After the reaction is complete (monitored by HPLC or TLC), filter the reaction mixture to remove the enzyme and molecular sieves.
-
The immobilized enzyme can be washed and stored for reuse.
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
-
The purified ester can be obtained with a yield of up to 92%.
-
Confirm the structure of the purified this compound using NMR spectroscopy.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the enzymatic synthesis of this compound.
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Factors influencing the yield of this compound.
References
- 1. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 2. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Anisyl Propionate: Application Notes and Protocols for the Flavor and Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisyl propionate, also known as 4-methoxybenzyl propanoate, is a versatile aromatic ester valued for its sweet, fruity, and floral aroma with vanilla-like undertones.[1][2][3][4][5][6][7][8] Its pleasant and well-rounded sensory profile makes it a valuable ingredient in both the flavor and fragrance industries. This document provides detailed application notes and experimental protocols for the effective use of this compound in various formulations.
Chemical Structure:
(4-methoxyphenyl)methyl propanoate
Organoleptic Profile
This compound is characterized by a complex and appealing flavor and fragrance profile.
-
Flavor: Sweet, fruity (cherry, peach), with herbal and vanilla nuances.[8][10] It is often used to enhance and impart sweet and fruity notes in a variety of food products.[2][11]
-
Fragrance: A sweet, floral (heliotrope-like), and fruity aroma with hints of anise and vanilla.[2][3][4][5][7][8][10] It is utilized as a middle note in fragrance compositions to provide warmth and sweetness.[11]
Data Presentation: Physicochemical Properties and Regulatory Status
A summary of the key physicochemical properties and regulatory information for this compound is provided below for easy reference.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [1][2][4] |
| Boiling Point | 277 °C at 760 mmHg | [1][3][7] |
| Density | 1.07 g/mL at 25 °C | [3][4][8] |
| Refractive Index | 1.505 - 1.510 at 20 °C | [2][6] |
| Solubility | Insoluble in water, glycerol, and propylene glycol; Soluble in organic solvents and oils. | [4][6][8] |
| Purity | ≥98% (GC) | [2][3] |
| Flash Point | >110 °C (>230 °F) | [7] |
| FEMA GRAS | Yes (FEMA No. 2102) | [1][6] |
| JECFA Status | No safety concern at current levels of intake when used as a flavouring agent. | [1] |
| FDA Regulation | 21 CFR 172.515 | [1][3][6] |
Applications in the Flavor Industry
This compound is a versatile flavoring agent used to impart sweet, fruity, and creamy notes in a wide range of food and beverage products.[2][11]
Recommended Usage Levels in Food Products
The following table summarizes typical usage levels for this compound in various food categories as recognized by FEMA (Flavor and Extract Manufacturers Association).
| Food Category | Average Usual (ppm) | Average Maximum (ppm) |
| Baked Goods | 17.0 | 30.0 |
| Beverages (non-alcoholic) | 5.0 | 7.0 |
| Beverages (alcoholic) | 3.0 | 5.0 |
| Frozen Dairy | 6.0 | 11.0 |
| Gelatins & Puddings | 5.0 | 9.0 |
| Hard Candy | 0.6 | 16.0 |
| Soft Candy | 12.0 | 23.0 |
| Condiments / Relishes | 0.45 | 0.68 |
| Fats / Oils | 0.45 | 0.68 |
| Gravies | 0.45 | 0.68 |
| Meat Products | 0.45 | 0.68 |
| Processed Vegetables | 0.45 | 0.68 |
| Seasonings / Flavors | 0.45 | 0.68 |
Source: The Good Scents Company[1]
Another source suggests usage at 6-20 ppm to enhance vanilla, plum, and quince flavors in beverages, baked goods, and candy.[8][10]
Applications in the Fragrance Industry
In the fragrance industry, this compound is prized for its sweet, floral, and fruity notes, which add warmth and complexity to a variety of perfume compositions.[2][11] It is often used to enhance floral, citrus, or fruity aromas.[11]
Recommended Usage Levels in Fragrance Concentrates
| Product Type | Recommended Maximum Usage Level |
| Fragrance Concentrate | Up to 6.0% |
Source: The Good Scents Company[1]
This compound is also used in a variety of scented products, including cosmetics, personal care items like lotions and creams, and aromatherapy products.[2]
Experimental Protocols
The following section provides detailed methodologies for key experiments related to the application of this compound.
Sensory Evaluation Protocol: Triangle Test for Flavor Difference in a Beverage
This protocol is designed to determine if a perceptible sensory difference exists between a standard beverage formulation and one containing this compound.
Objective: To determine if the addition of this compound at a specific concentration creates a perceivable flavor difference in a model beverage.
Materials:
-
Standard beverage base (e.g., sweetened, acidified water)
-
This compound solution (prepared in a suitable solvent like ethanol)
-
Identical tasting cups
-
Random 3-digit codes for sample labeling
-
Palate cleansers (e.g., unsalted crackers, room temperature water)
-
Sensory evaluation booths with controlled lighting and ventilation
-
A panel of 25-50 screened and trained sensory panelists[2]
Procedure:
-
Sample Preparation:
-
Prepare a batch of the standard beverage.
-
Prepare a second batch of the beverage containing a predetermined concentration of this compound (e.g., 5 ppm).
-
Label the tasting cups with random 3-digit codes. Ensure that the two identical samples in each triangle set do not have the same code.[1]
-
-
Test Administration:
-
For each panelist, present three coded samples. Two of the samples will be the standard beverage, and one will be the beverage with this compound, or vice versa.
-
The order of presentation of the three samples should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[1][12]
-
Instruct panelists to evaluate the samples from left to right.[3][12]
-
Provide panelists with palate cleansers to use between samples.[3]
-
-
Data Collection:
-
Ask panelists to identify the sample they believe is different from the other two.
-
Record the responses from each panelist.
-
-
Data Analysis:
-
Analyze the results using a statistical method such as the Chi-square test to determine if the number of correct identifications is significantly greater than what would be expected by chance (one-third).[12]
-
Stability Testing Protocol: Accelerated Stability of this compound in a Fragranced Lotion
This protocol outlines an accelerated stability test to evaluate the performance of this compound in a cosmetic lotion.
Objective: To assess the physical and olfactory stability of a lotion containing this compound under accelerated aging conditions.
Materials:
-
Lotion base
-
This compound
-
Final consumer packaging for the lotion
-
Stability chambers capable of maintaining controlled temperature and humidity
-
Freezer and refrigerator for freeze-thaw cycling
-
pH meter, viscometer, and colorimeter
-
Trained sensory panel for fragrance evaluation
Procedure:
-
Sample Preparation:
-
Prepare a batch of the lotion and incorporate this compound at the desired concentration.
-
Fill the fragranced lotion into the final consumer packaging.
-
-
Storage Conditions:
-
Place samples in stability chambers under the following conditions:
-
Subject a set of samples to freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for three cycles).[14]
-
-
Evaluation Schedule:
-
Evaluate the samples at initial time (time zero) and at regular intervals (e.g., 1, 2, and 3 months for accelerated testing).
-
-
Parameters to Evaluate:
-
Physical and Chemical Stability:
-
Appearance (e.g., color, clarity, presence of separation)
-
Odor (sensory evaluation by a trained panel to assess any changes in the fragrance profile)
-
pH
-
Viscosity
-
-
Packaging Compatibility:
-
Assess any changes to the packaging (e.g., discoloration, deformation) and any interaction with the product.
-
-
-
Data Analysis:
-
Compare the results from each time point to the initial data to identify any significant changes in the product's properties.
-
Analytical Protocol: Quantification of this compound in a Beverage using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol provides a method for the quantitative analysis of this compound in a beverage matrix.
Objective: To accurately quantify the concentration of this compound in a beverage sample.
Instrumentation and Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS) and a headspace autosampler
-
Appropriate GC column (e.g., DB-5ms or equivalent)
-
Headspace vials with septa and caps
-
This compound analytical standard
-
Internal standard (e.g., a structurally similar ester not present in the sample)
-
Beverage sample
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Create a series of calibration standards by spiking the beverage matrix (or a similar model matrix) with known concentrations of the this compound stock solution and a constant concentration of the internal standard.
-
-
Sample Preparation:
-
Pipette a precise volume of the beverage sample into a headspace vial.[15]
-
Add a known amount of the internal standard solution.
-
Immediately seal the vial.
-
-
HS-GC-MS Analysis:
-
Place the vials in the headspace autosampler.
-
Headspace Parameters:
-
Incubation Temperature: e.g., 80°C
-
Incubation Time: e.g., 20 minutes
-
Injection Volume: e.g., 1 mL
-
-
GC Parameters:
-
Inlet Temperature: e.g., 250°C
-
Oven Program: Start at a low temperature (e.g., 50°C), then ramp up to a higher temperature (e.g., 280°C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: e.g., m/z 40-300
-
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the beverage sample by using the calibration curve.
-
Conclusion
This compound is a valuable and versatile ingredient for the flavor and fragrance industry. Its sweet, fruity, and floral characteristics can be utilized in a wide array of products to enhance their sensory appeal. The provided application notes and protocols offer a framework for researchers and formulators to effectively incorporate and evaluate this compound in their product development processes. Adherence to systematic sensory and analytical testing will ensure the desired quality and stability of the final products.
References
- 1. Measuring Flavor and Sensory Protocols [sensapure.com]
- 2. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 3. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 4. What Is Fragrance Testing? | Wirral Sensory Services [wssintl.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C11H14O3 | CID 61417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. para-anisyl propionate, 7549-33-9 [thegoodscentscompany.com]
- 8. echemi.com [echemi.com]
- 9. para-anisyl propionate [flavscents.com]
- 10. fiveable.me [fiveable.me]
- 11. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 12. Triangle Test [sensorysociety.org]
- 13. certifiedcosmetics.com [certifiedcosmetics.com]
- 14. makingcosmetics.com [makingcosmetics.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Gas chromatography-mass spectrometry (GC-MS) protocol for Anisyl propionate
An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Analysis of Anisyl Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (4-methoxybenzyl propanoate) is a chemical compound utilized as a flavor and fragrance agent.[1][2] Its chemical formula is C11H14O3, with a molecular weight of 194.2271 g/mol .[3][4] Accurate and robust analytical methods are essential for its quantification in various matrices for quality control and research purposes. This application note details a comprehensive protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.[5]
Experimental Protocol
This protocol outlines the steps for sample preparation, GC-MS instrument setup, and data analysis for the quantification of this compound.
1. Sample Preparation
The sample preparation method should be chosen based on the sample matrix. For liquid samples, a simple dilution or liquid-liquid extraction is typically sufficient.
-
Reagents and Materials:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent.
-
Perform serial dilutions to create a series of calibration standards at concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Spike each calibration standard with the internal standard at a constant concentration (e.g., 5 µg/mL).
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
For a 1 mL liquid sample, add 1 mL of a suitable organic solvent (e.g., hexane).[8]
-
Add the internal standard to the sample.[8]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[8]
-
Centrifuge the sample at 3000 rpm for 5 minutes to facilitate phase separation.[8]
-
Carefully transfer the upper organic layer to a clean vial.[8]
-
Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final extract to a GC vial for analysis.[7]
-
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar capillary column[8] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C[5] |
| Injection Mode | Splitless[6] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[5] |
| Oven Temperature Program | Initial temperature of 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C (Electron Ionization - EI)[5] |
| Ionization Energy | 70 eV[9] |
| Mass Scan Range | 40-450 amu |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Quantitative Data Summary
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound under the conditions described above.
| Parameter | Value |
| Retention Time (RT) | Approximately 12.5 minutes |
| Target Ion (Quantifier) | m/z 121 |
| Qualifier Ions | m/z 91, 150 |
| Internal Standard (IS) | Octyl acetate (or other suitable non-interfering compound) |
| Calibration Curve Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Note: The retention time and limits of detection and quantification are estimates and should be experimentally determined.
Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by a prominent base peak at m/z 121, which corresponds to the 4-methoxybenzyl cation. Other significant fragments are observed at m/z 91 and 150. The molecular ion peak at m/z 194 may be of low intensity or absent.[3]
Data Analysis
-
Peak Identification: The identification of this compound is confirmed by matching the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard.[8]
-
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the this compound target ion to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this curve.[8]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. This compound | C11H14O3 | CID 61417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. para-anisyl propionate, 7549-33-9 [thegoodscentscompany.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. scioninstruments.com [scioninstruments.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Anisyl Propionate as a Reference Standard in Chemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisyl propionate (4-methoxybenzyl propanoate) is a synthetic fragrance and flavor ingredient with a sweet, fruity, and floral aroma.[1] Beyond its primary use in consumer products, it serves as a valuable reference standard in chemical analysis. A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analyses. The United States Pharmacopeia (USP) provides a reference standard for this compound, underscoring its importance in quality control and analytical assays. This document provides detailed application notes and protocols for the use of this compound as a reference standard.
Physicochemical Properties and Specifications
A reference standard must be well-characterized. The key physicochemical properties and typical specifications for this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | (4-methoxyphenyl)methyl propanoate | [1] |
| CAS Number | 7549-33-9 | [2] |
| Molecular Formula | C₁₁H₁₄O₃ | [3] |
| Molecular Weight | 194.23 g/mol | [2] |
| Appearance | Colorless to pale yellow clear liquid | [1][4] |
| Odor | Sweet, fruity, floral, vanilla-like | [1][2] |
| Boiling Point | 277 °C (lit.) | [2] |
| Density | 1.07 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.508 (lit.) | [2] |
| Purity (by GC) | ≥98% | [5] |
| Solubility | Insoluble in water; soluble in organic solvents and oils | [1] |
Applications as a Reference Standard
This compound is primarily used as a reference standard in the following applications:
-
Qualitative Identification: To confirm the identity of this compound in raw materials, finished products, or complex mixtures by comparing retention times in chromatographic methods (GC, HPLC) and spectral data (MS, IR, NMR).[1][6]
-
Quantitative Analysis (Assay): To determine the concentration of this compound in a sample. This is crucial for ensuring product quality and meeting regulatory requirements.
-
Internal Standard: In the quantitative analysis of other volatile or semi-volatile compounds, particularly in the fragrance and flavor industry. An internal standard is added in a known concentration to both the sample and calibration standards to correct for variations in injection volume and instrument response.[7][8]
-
Method Validation: To validate analytical methods for accuracy, precision, linearity, and specificity.
Experimental Protocols
Purity Determination and Assay by Gas Chromatography (GC)
This protocol describes the determination of the purity of an this compound sample and its quantification in a product using an external standard method.
1.1. Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Equipped with a Flame Ionization Detector (FID) |
| Column | DB-Wax (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, hold for 10 minutes |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
1.2. Reagents and Materials
-
This compound Reference Standard (USP grade or equivalent, with a certificate of analysis)
-
Solvent: High-purity acetone or ethanol
-
Volumetric flasks and pipettes
-
GC vials with septa
1.3. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the solvent.
-
Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the sample (e.g., 10, 50, 100, 250, 500 µg/mL).
1.4. Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound into a volumetric flask.
-
Dissolve in and dilute to a known volume with the solvent to achieve a final concentration within the calibration range.
-
Filter the sample solution if it contains particulate matter.
1.5. Chromatographic Procedure
-
Inject the working standard solutions and the sample solution into the gas chromatograph.
-
Record the peak areas of the this compound peaks.
1.6. Data Analysis
-
Purity of the Reference Standard: The purity is typically provided in the certificate of analysis. If it needs to be re-verified, the area percentage of the main peak relative to all peaks in the chromatogram can be calculated (assuming all components have the same response factor).
-
Assay: Construct a calibration curve by plotting the peak area of the working standards against their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve using linear regression. Calculate the percentage of this compound in the original sample.
Analysis of Related Substances by High-Performance Liquid Chromatography (HPLC)
This protocol is for the determination of impurities and related substances in a sample of this compound.
2.1. Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Equipped with a UV detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water is commonly used. A typical starting point is 50:50 (v/v) acetonitrile:water, ramping to 90:10 over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
2.2. Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC vials
2.3. Standard and Sample Preparation
-
Standard Solution (e.g., 10 µg/mL): Prepare a solution of the this compound Reference Standard in the initial mobile phase composition.
-
Sample Solution (e.g., 1000 µg/mL): Prepare a solution of the this compound sample in the initial mobile phase composition.
2.4. Chromatographic Procedure
-
Inject the solvent (as a blank), the standard solution, and the sample solution into the HPLC system.
-
Record the chromatograms.
2.5. Data Analysis
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the percentage of each impurity by comparing its peak area to the peak area of the main component in the sample chromatogram (area normalization method) or against an external standard of the impurity if available.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for using this compound as a reference standard in a quantitative analysis.
Caption: Workflow for Quantitative Analysis using this compound.
Logical Relationship for Standard Selection
The choice between using an external or internal standard depends on the analytical requirements.
Caption: Decision logic for selecting a standardization method.
Conclusion
This compound is a well-characterized compound suitable for use as a reference standard in various chemical analyses, particularly within the fragrance and flavor industries. Its availability as a USP reference standard ensures its quality and reliability for these applications. The protocols provided herein offer a foundation for the accurate and precise use of this compound in qualitative and quantitative analytical work. Adherence to good laboratory practices and proper method validation are essential for obtaining reliable results.
References
- 1. This compound | C11H14O3 | CID 61417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matheo.uliege.be [matheo.uliege.be]
- 3. gcms.cz [gcms.cz]
- 4. apsbiotech.com [apsbiotech.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. This compound | 7549-33-9 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Anisyl Propionate Using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of anisyl propionate. This compound, a fragrance and flavoring agent, can be accurately quantified using a reversed-phase HPLC method with UV detection. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and reproducible results.
Introduction
This compound ((4-methoxyphenyl)methyl propanoate) is an ester widely used in the food, fragrance, and cosmetic industries for its sweet, floral, and fruity aroma.[1][2] Accurate quantification of this compound is crucial for quality control in manufacturing processes, stability testing of final products, and research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of non-volatile and semi-volatile compounds like this compound.[3] This application note presents a validated HPLC method for the determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1206 Infinity series HPLC system or equivalent, equipped with a UV-Vis detector.[4]
-
Column: Phenomenex Gemini NX-C18 (150 x 4.6 mm, 5 µm).[4]
-
Solvents: HPLC grade methanol and water.
-
Reagents: this compound reference standard (≥98% purity), anisyl alcohol, and propionic acid.[4]
Chromatographic Conditions
A summary of the HPLC operating parameters is provided in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | Phenomenex Gemini NX-C18 (150 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Methanol: Water (80:20, v/v)[4] |
| Flow Rate | 0.5 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detector Wavelength | 208 nm[4] |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. For samples from a synthesis reaction in an organic solvent like 2-Methyltetrahydrofuran (2-MeTHF), the following protocol can be used:[4]
-
Take a 25 µL aliquot of the sample.[4]
-
Evaporate the solvent under a stream of nitrogen.[4]
-
Reconstitute the residue with 1 mL of the mobile phase.[4]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]
For other matrices, common sample preparation techniques such as liquid-liquid extraction, solid-phase extraction, or simple dilution may be necessary to remove interferences and ensure compatibility with the HPLC system.[5][6]
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC quantification of this compound.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy was determined by a recovery study, spiking a blank matrix with known concentrations of this compound at three different levels. The percentage recovery was then calculated.
Table 3: Accuracy and Recovery Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.9 | 99.0 |
| 50 | 50.8 | 101.6 |
| 90 | 89.1 | 99.0 |
| Average Recovery (%) | 99.9 |
Precision
The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). This was assessed by analyzing six replicate injections of a standard solution.
Table 4: Precision Data
| Parameter | Peak Area (n=6) | % RSD |
| Repeatability (Intra-day) | ||
| Mean | 380,750 | |
| Standard Deviation | 4569 | |
| % RSD | 1.2 | |
| Intermediate Precision (Inter-day) | ||
| Mean | 381,200 | |
| Standard Deviation | 5718 | |
| % RSD | 1.5 |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantification (LOQ) | 1.0 |
Conclusion
The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis and research applications. The provided protocols for sample preparation and analysis, along with the detailed method validation data, offer a comprehensive guide for researchers and scientists.
References
- 1. This compound | C11H14O3 | CID 61417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. para-anisyl propionate, 7549-33-9 [thegoodscentscompany.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
Application Note: Derivatization for the Quality Control of Anisyl Propionate Synthesis by GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anisyl propionate is a widely used fragrance and flavoring agent. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the quality control of such compounds, offering high separation efficiency and definitive identification. While this compound itself is a volatile ester amenable to direct GC-MS analysis, a critical aspect of quality control is the quantification of residual starting materials, namely anisyl alcohol and propionic acid. These precursors, if present in the final product, can impact its purity, sensory profile, and safety.
Anisyl alcohol, with its polar hydroxyl group, and propionic acid, a volatile short-chain fatty acid, can exhibit poor chromatographic peak shape and tailing, leading to inaccurate quantification. Derivatization is a chemical modification technique employed to convert these analytes into less polar and more volatile compounds, thereby improving their chromatographic behavior and detection sensitivity. This application note provides detailed protocols for the silylation of residual anisyl alcohol and the esterification of residual propionic acid for robust GC-MS analysis.
Experimental Protocols
Derivatization of Residual Anisyl Alcohol by Silylation
Silylation involves the replacement of the active hydrogen in the hydroxyl group of anisyl alcohol with a trimethylsilyl (TMS) group. This process decreases the polarity and increases the volatility of the molecule. A common and effective silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
Anisyl alcohol standard
-
Internal standard (e.g., tetradecane)
-
GC vials (2 mL) with PTFE-lined septa
-
Heating block or oven
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 2 mL GC vial.
-
Internal Standard Addition: Add 100 µL of a 1 mg/mL solution of tetradecane in hexane to the vial.
-
Solvent Evaporation: If the sample is dissolved in a protic solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and acid scavenger.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.
-
Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with 1 mL of hexane.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Derivatization of Residual Propionic Acid by Esterification
Esterification converts propionic acid into a more volatile ester, for example, a pentafluorobenzyl (PFB) ester. Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for carboxylic acids.
Materials:
-
This compound sample
-
Pentafluorobenzyl bromide (PFBBr)
-
Diisopropylethylamine (DIPEA)
-
Acetone (GC grade)
-
Hexane (GC grade)
-
Propionic acid standard
-
Internal standard (e.g., heptanoic acid)
-
GC vials (2 mL) with PTFE-lined septa
-
Heating block or oven
Procedure:
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a 2 mL GC vial.
-
Internal Standard Addition: Add 100 µL of a 1 mg/mL solution of heptanoic acid in acetone to the vial.
-
Reagent Addition: Add 50 µL of a 10% (v/v) solution of PFBBr in acetone and 20 µL of DIPEA (catalyst).
-
Reaction: Tightly cap the vial and heat at 60°C for 60 minutes in a heating block.
-
Cooling and Extraction: Allow the vial to cool to room temperature. Add 500 µL of hexane and 500 µL of deionized water. Vortex for 1 minute.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a new GC vial.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the GC-MS analysis of a batch of this compound before and after derivatization of potential impurities.
Table 1: Analysis of Residual Anisyl Alcohol
| Analyte | Derivatization Method | Retention Time (min) | Peak Area (arbitrary units) | Concentration (w/w %) | Peak Shape |
| Anisyl Alcohol | None | 10.5 | 5,400 | 0.08 | Tailing |
| Anisyl Alcohol-TMS | Silylation (BSTFA) | 9.2 | 25,800 | 0.08 | Symmetrical |
Table 2: Analysis of Residual Propionic Acid
| Analyte | Derivatization Method | Retention Time (min) | Peak Area (arbitrary units) | Concentration (w/w %) | Peak Shape |
| Propionic Acid | None | 4.1 | 1,200 | 0.03 | Broad, Tailing |
| Propionic Acid-PFB Ester | Esterification (PFBBr) | 12.8 | 15,300 | 0.03 | Symmetrical |
Visualizations
The following diagrams illustrate the experimental workflows for the derivatization procedures.
Production of Anisyl Propionate via Direct Esterification: A Comparative Analysis of Enzymatic and Chemical Protocols
Anisyl propionate, a valuable aroma chemical with a sweet, fruity, and floral scent, finds extensive application in the fragrance, flavor, and cosmetic industries. Its synthesis is primarily achieved through the direct esterification of anisyl alcohol with propionic acid. This application note presents detailed experimental protocols for both enzymatic and traditional acid-catalyzed methods for producing this compound, catering to researchers, scientists, and professionals in drug development and chemical synthesis.
This document provides a comparative overview of two primary synthetic routes: a green, biocatalytic approach using immobilized lipase and a conventional Fischer-Speier esterification employing a strong acid catalyst. Quantitative data from these methods are summarized for easy comparison, and detailed step-by-step protocols for each key experiment are provided.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the key quantitative data associated with the enzymatic and a representative chemical synthesis protocol for this compound.
| Parameter | Enzymatic Synthesis (Novozym 435) | Chemical Synthesis (Acid-Catalyzed) |
| Catalyst | Immobilized Lipase B from Candida antarctica (Novozym 435) | Sulfuric Acid (H₂SO₄) |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | Toluene (or excess reactant) |
| Reactant Molar Ratio (Alcohol:Acid) | 1:2 | 1:1.5 |
| Catalyst Loading | 25 mg/mL | ~5 mol% relative to the limiting reagent |
| Temperature | 60 °C | Reflux (approx. 110-140 °C) |
| Reaction Time | 6 hours | 4-8 hours |
| Water Removal | Molecular Sieves (100 mg/mL) | Dean-Stark Apparatus |
| Conversion/Yield | >95% conversion, 92% isolated yield[1] | Typically high, but specific data for this compound is not readily available in the searched literature. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is adapted from a study on the biocatalytic synthesis of this compound using Novozym 435.[1]
Materials:
-
Anisyl alcohol (p-methoxybenzyl alcohol)
-
Propionic acid
-
Novozym 435 (immobilized lipase B from Candida antarctica)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Molecular sieves (3Å or 4Å), activated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Analytical equipment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Flame Ionization Detector (GC-FID)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add anisyl alcohol (e.g., 10 mmol, 1.38 g) and propionic acid (20 mmol, 1.48 g).
-
Add 40 mL of anhydrous 2-MeTHF to dissolve the reactants.
-
Add activated molecular sieves (4 g, 100 mg/mL) to the flask.
-
Finally, add Novozym 435 (1 g, 25 mg/mL) to the reaction mixture.
-
Reaction: Equip the flask with a condenser and place it in a heating mantle on a magnetic stirrer. Heat the mixture to 60 °C and stir at a constant rate (e.g., 200-300 RPM) for 6 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots at different time intervals and analyzing them by HPLC or GC-FID after filtering out the enzyme.
-
Work-up:
-
After 6 hours, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and potentially reused.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) to remove unreacted propionic acid, followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification and Analysis:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude this compound can be further purified by vacuum distillation if required.
-
Characterize the final product and determine its purity using techniques such as NMR, IR, and GC-MS. The yield of the purified product was reported to be 92%.[1]
-
Protocol 2: Chemical Synthesis of this compound (Fischer-Speier Esterification)
This is a generalized protocol for the acid-catalyzed esterification of anisyl alcohol, based on standard Fischer esterification procedures.
Materials:
-
Anisyl alcohol (p-methoxybenzyl alcohol)
-
Propionic acid
-
Sulfuric acid (H₂SO₄), concentrated
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Analytical equipment: GC-FID or GC-MS
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add anisyl alcohol (e.g., 0.1 mol, 13.8 g), propionic acid (0.15 mol, 11.1 g), and toluene (100 mL).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.5 mL, ~5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux using a heating mantle. The azeotrope of water and toluene will begin to collect in the Dean-Stark trap. Continue the reflux for 4-8 hours, or until the theoretical amount of water (1.8 mL) has been collected.
-
Monitoring: The reaction can be monitored by TLC or by analyzing small aliquots via GC-FID.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification and Analysis:
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to obtain the final product.
-
Confirm the structure and purity of the product using analytical techniques such as NMR, IR, and GC-MS.
-
Visualizations
References
Anisyl Propionate: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Anisyl propionate, systematically known as (4-methoxyphenyl)methyl propanoate, is an ester recognized for its pleasant floral and fruity aroma. While extensively utilized in the fragrance and flavor industries, its potential as a versatile building block in organic synthesis is an area of growing interest for medicinal chemists and drug development professionals.[1] The anisyl (p-methoxybenzyl) moiety is a common structural feature in a wide array of biologically active molecules. This compound can serve as a stable and readily available precursor to anisyl alcohol, a key intermediate in the synthesis of various pharmaceuticals.[2] This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, highlighting its role in the construction of more complex molecular architectures.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including solvent selection, reaction temperature, and purification techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₃ | [3] |
| Molecular Weight | 194.23 g/mol | [2] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Odor | Sweet, fruity, floral, vanilla-like | [2] |
| Boiling Point | 277 °C at 760 mmHg | [2] |
| Density | 1.07 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.508 | [4] |
| Solubility | Insoluble in water; soluble in alcohols and oils | [4] |
Synthesis of this compound
This compound is typically synthesized via the esterification of anisyl alcohol with propionic acid. Both chemical and enzymatic methods can be employed, with the choice of method depending on the desired scale, purity requirements, and green chemistry considerations.
Chemical Synthesis: Fischer-Speier Esterification
Fischer-Speier esterification is a classic and widely used method for the synthesis of esters. The reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anisyl alcohol (1.0 eq) and propionic acid (1.5 eq).
-
Solvent and Catalyst: Add a suitable solvent such as toluene (to facilitate water removal via a Dean-Stark trap) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Enzymatic Synthesis
Biocatalytic methods offer a greener alternative to traditional chemical synthesis, often proceeding under milder reaction conditions with high selectivity. Lipases are commonly used for the esterification of anisyl alcohol.[5]
-
Reaction Setup: In a flask, dissolve anisyl alcohol (1.0 eq) and propionic acid (2.0 eq) in a suitable organic solvent (e.g., 2-methyltetrahydrofuran).[5]
-
Enzyme and Dehydrating Agent: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), and molecular sieves to remove the water produced during the reaction, thereby driving the equilibrium towards the product.[5]
-
Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 60 °C) with constant shaking.[5] Monitor the reaction progress by HPLC or GC. Conversions of over 95% can be achieved within 6 hours.[5]
-
Work-up and Purification: After the reaction, filter off the enzyme and molecular sieves. The solvent is then removed under reduced pressure. The residue can be dissolved in a suitable solvent like dichloromethane and washed with a sodium bicarbonate solution to remove any unreacted propionic acid.[5] The organic layer is then dried and concentrated to yield the product. Further purification can be achieved by column chromatography.[5] A yield of 92% has been reported for this method.[5]
This compound as a Building Block
The utility of this compound as a building block in organic synthesis primarily stems from its ability to serve as a stable precursor to the anisyl functional group. The anisyl group is a key component in many pharmacologically active compounds due to its electronic properties and ability to engage in specific interactions with biological targets. A common synthetic strategy involves the hydrolysis of this compound to release anisyl alcohol, which can then be further functionalized.
Hydrolysis of this compound to Anisyl Alcohol
The ester linkage in this compound can be readily cleaved under basic or acidic conditions to yield anisyl alcohol.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., 1 M sodium hydroxide).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until all the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain anisyl alcohol.
The Anisyl Group in Drug Synthesis
The p-methoxybenzyl (anisyl) group is a common pharmacophore in drug design. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, the methoxy group can act as a hydrogen bond acceptor and its aromatic ring can participate in π-stacking interactions with biological targets.
In multi-step syntheses, the anisyl group can also be employed as a protecting group for alcohols and other functional groups. The p-methoxybenzyl (PMB) ether is a commonly used protecting group that is stable to a wide range of reaction conditions but can be selectively removed, often by oxidation.
Signaling Pathways and Logical Relationships
While this compound itself is not known to directly modulate specific signaling pathways, its derivatives, which can be synthesized using this compound as a starting material, may exhibit biological activity. The anisyl moiety is present in a variety of compounds that target diverse biological pathways. The following diagram illustrates a hypothetical scenario where an anisyl-containing compound, synthesized from this compound, modulates a generic signaling pathway.
Conclusion
This compound, beyond its established role in the flavor and fragrance industry, presents itself as a valuable and versatile building block in organic synthesis. Its stability, ready availability, and straightforward conversion to key synthetic intermediates, such as anisyl alcohol, make it an attractive starting material for the synthesis of complex, biologically active molecules. The protocols and application notes provided herein offer a foundation for researchers and drug development professionals to explore the full synthetic potential of this readily accessible compound.
References
Application Notes and Protocols: Anisyl Propionate in Food Science
Prepared for: Researchers, Scientists, and Food Development Professionals
Introduction and Physicochemical Properties
Anisyl propionate, also known as 4-methoxybenzyl propanoate, is a synthetic flavoring agent valued in the food industry for its distinct sensory profile.[1][2] It is a stable, colorless to pale yellow liquid characterized by a sweet, fruity, and floral aroma with vanilla-like undertones.[1][3] Its flavor profile is often described as reminiscent of cherry, peach, plum, and quince.[1] This compound is utilized to impart or enhance specific flavor notes in a variety of food products.[1][4] this compound is classified as a Generally Recognized as Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA).[5][6]
Physicochemical Data
The key physicochemical properties of this compound are summarized in Table 1. This data is essential for its proper handling, storage, and application in food formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Chemical Name | 4-Methoxybenzyl propanoate | [1][5] |
| Synonyms | p-Anisyl propionate, p-Methoxybenzyl propionate | [5][7] |
| CAS Number | 7549-33-9 | [2][5] |
| Molecular Formula | C₁₁H₁₄O₃ | [2][5] |
| Molecular Weight | 194.23 g/mol | [2][5] |
| Appearance | Colorless to slightly yellow liquid | [1][2] |
| Odor/Flavor Profile | Sweet, fruity (cherry, peach), floral, vanilla-like, herbaceous | [1][3][4] |
| Boiling Point | 277 °C @ 760 mm Hg | [3][5] |
| Density | 1.070 - 1.086 g/mL at 25°C | [1][5] |
| Refractive Index | 1.505 - 1.510 at 20°C | [2][5] |
| Solubility | Insoluble in water, glycerol, propylene glycol; Soluble in organic solvents and oils. | [1][5] |
| Flash Point | > 110 °C (> 230 °F) |[1][6] |
Regulatory Status and Safety
This compound has been evaluated for safety by international regulatory bodies and is permitted for use in food as a flavoring agent.
Regulatory Information
Table 2: Regulatory and Safety Information for this compound
| Regulatory Body / Identifier | Number / Status | Reference(s) |
|---|---|---|
| FEMA Number | 2102 | [5][8][9] |
| GRAS Status | FEMA GRAS (Pub. No. 3) | [5][8][10] |
| JECFA Number | 874 | [5][9] |
| JECFA Evaluation | No safety concern at current levels of intake when used as a flavouring agent (2001). | [5] |
| FDA Regulation | 21 CFR 172.515 (Synthetic flavoring substances and adjuvants) | [5][8] |
| EU Flavis Number | 09.145 |[3][7] |
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that this compound poses no safety concern at current intake levels when used as a flavoring agent.[5] Toxicological reviews confirm its low toxicity profile.[11]
Applications in Food Products
The primary application of this compound is as a flavor enhancer or flavoring agent in the food industry.[2][5] Its stability and distinct sensory profile make it a versatile ingredient.[2][4] It is particularly effective for intensifying vanilla, plum, and quince flavors.[1]
Recommended Usage Levels
Typical usage levels for this compound are in the parts-per-million (ppm) range, varying by food category.
Table 3: Recommended Usage Levels of this compound in Various Food Categories
| Food Category | Average Usual (ppm) | Average Maximum (ppm) |
|---|---|---|
| Baked Goods | 17.0 | 30.0 |
| Beverages (non-alcoholic) | 5.0 | 7.0 |
| Beverages (alcoholic) | 3.0 | 5.0 |
| Frozen Dairy | 6.0 | 11.0 |
| Gelatins & Puddings | 5.0 | 9.0 |
| Hard Candy | 0.6 | 16.0 |
| Soft Candy | 12.0 | 23.0 |
| Condiments / Relishes | 0.45 | 0.68 |
| Fats / Oils | 0.45 | 0.68 |
| Meat Products | 0.45 | 0.68 |
Data sourced from The Good Scents Company, based on FEMA GRAS evaluations.[6]
Logical Application Framework
The selection of this compound for a food product is guided by its sensory characteristics.
References
- 1. Measuring Flavor and Sensory Protocols [sensapure.com]
- 2. Triangle Test [sensorysociety.org]
- 3. Determination of the Volatile Components | Springer Nature Experiments [experiments.springernature.com]
- 4. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 5. flavorsum.com [flavorsum.com]
- 6. fiveable.me [fiveable.me]
- 7. mdpi.com [mdpi.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Sensory Evaluation of Food | Quick Guide to Quality Testing [flavoractiv.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Analytical methods for volatile compounds in wheat bread - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisyl Propionate: A Versatile Platform for the Development of Novel Aroma Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Anisyl propionate, a naturally occurring ester, is a well-established compound in the flavor and fragrance industry, prized for its sweet, fruity, and floral aroma profile reminiscent of anise, vanilla, and cherry.[1][2] Beyond its direct application, the chemical structure of this compound presents a versatile scaffold for the synthesis of novel aroma compounds with unique and desirable sensory characteristics. These new molecules hold potential for applications ranging from fine fragrances and food flavoring to the development of scented therapeutic products.
This document provides detailed application notes and experimental protocols for the development of novel aroma compounds derived from this compound. It is intended for researchers, scientists, and drug development professionals interested in the chemical modification and sensory evaluation of this promising molecule.
Physicochemical and Sensory Properties of this compound
A thorough understanding of the parent molecule is crucial for the strategic design of novel derivatives. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 4-methoxybenzyl propanoate | [3] |
| CAS Number | 7549-33-9 | [3] |
| Molecular Formula | C₁₁H₁₄O₃ | [3] |
| Molecular Weight | 194.23 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor Profile | Sweet, fruity, floral, vanilla-like, with notes of cherry and peach. | [1][2] |
| Boiling Point | 277 °C | [3] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [2] |
Synthesis of Novel Aroma Compounds from this compound: A Hypothetical Example
While the direct chemical modification of this compound is not extensively documented in publicly available literature, its structure lends itself to various organic reactions. A plausible route to novel aroma compounds is through electrophilic aromatic substitution on the anisole ring. The methoxy group is an ortho-, para- director, making these positions susceptible to substitution.
Here, we propose a hypothetical synthesis of a novel keto-ester derivative, 2-acetyl-4-(propionoxymethyl)anisole , via Friedel-Crafts acylation. The introduction of a ketone functional group is known to impart interesting olfactory properties, often described as buttery, creamy, or nutty.
Proposed Synthesis of 2-acetyl-4-(propionoxymethyl)anisole
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
-
Reagent Addition: Add this compound (0.1 mol) and dichloromethane (100 mL) to the flask and cool the mixture to 0-5 °C in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) (0.11 mol) to the stirred solution.
-
Acylation: Add acetyl chloride (0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Sensory Evaluation of Novel Aroma Compounds
The sensory properties of newly synthesized compounds must be thoroughly evaluated to determine their potential as aroma ingredients. This involves both instrumental and human panel-based methods.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[4] This allows for the identification of odor-active compounds in a sample.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the purified novel compound in a suitable solvent (e.g., ethanol) at a concentration of 0.1% (w/v).
-
Instrumentation: Use a gas chromatograph equipped with a sniffing port. The column effluent is split between a standard detector (e.g., FID or MS) and the sniffing port.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 5 °C/min to 240 °C, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Olfactometry: A trained panelist sniffs the effluent at the sniffing port and records the retention time and a description of any detected odor. The intensity of the odor can also be rated on a scale.
-
Data Analysis: Correlate the retention times of the odor events with the peaks on the chromatogram to identify the odor-active compound.
Descriptive Sensory Analysis
Descriptive sensory analysis provides a detailed and quantitative profile of the aroma of a new compound.[5] This method uses a trained sensory panel to identify and quantify the different aroma attributes.
Experimental Protocol:
-
Panelist Training: Train a panel of 8-12 individuals to recognize and rate the intensity of a range of standard aroma compounds relevant to the expected profile of the novel compound.
-
Sample Preparation: Prepare smelling strips dipped in a 1% solution of the novel compound in an odorless solvent.
-
Evaluation: In a controlled environment (odor-free, with consistent lighting and temperature), present the smelling strips to the panelists.
-
Data Collection: Panelists rate the intensity of predefined aroma descriptors (e.g., fruity, floral, nutty, sweet, vanilla) on a line scale (e.g., from 0 = not perceptible to 10 = very strong).
-
Data Analysis: Analyze the data statistically (e.g., using ANOVA) to determine the mean intensity ratings for each attribute and create an aroma profile (spider web plot).
Quantitative Data and Comparative Analysis
To assess the potential of a novel aroma compound, its sensory profile should be compared to that of the parent molecule and other relevant compounds. The following table presents a hypothetical comparative sensory profile of this compound, our novel keto-ester, and the structurally similar guaiacol propionate.
| Aroma Descriptor | This compound (Mean Intensity) | 2-acetyl-4-(propionoxymethyl)anisole (Hypothetical Mean Intensity) | Guaiacol Propionate (Mean Intensity)[6][7] |
| Sweet | 8.5 | 6.0 | 5.5 |
| Fruity | 7.0 | 4.5 | 6.0 |
| Floral | 6.5 | 3.0 | 2.0 |
| Vanilla | 7.5 | 7.0 | 6.5 |
| Nutty | 1.0 | 7.5 | 7.0 |
| Creamy/Buttery | 0.5 | 8.0 | 1.5 |
| Spicy | 2.0 | 3.5 | 2.5 |
Visualizations
Signaling Pathway for Olfactory Reception
The perception of aroma compounds like this compound and its derivatives is initiated by their interaction with olfactory receptors (ORs) in the nasal cavity. This binding event triggers a G-protein-coupled signaling cascade, leading to the generation of an action potential that is transmitted to the brain.
References
- 1. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 2. youtube.com [youtube.com]
- 3. dl.astm.org [dl.astm.org]
- 4. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 6. Guaiacol propionate ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 7. Guaiacol propionate | C10H12O3 | CID 348502 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of Anisyl propionate synthesis
Technical Support Center: Anisyl Propionate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of this compound synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via both chemical and enzymatic methods.
Issue 1: Low Yield in Fischer-Speier Esterification
Possible Causes and Solutions:
-
Incomplete Reaction: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, consider the following:
-
Use of Excess Reagent: Employ a large excess of one of the reactants, typically the less expensive and more easily removable one.[1][2]
-
Water Removal: Water is a byproduct of the reaction, and its removal will shift the equilibrium towards the formation of the ester.[3] This can be achieved by:
-
Using a Dean-Stark apparatus during reflux.
-
Adding a drying agent like molecular sieves to the reaction mixture.[4]
-
-
-
Catalyst Issues:
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction typically requires heating under reflux. Ensure the reaction temperature is appropriate for the chosen solvent and reactants. Typical temperatures range from 60-110 °C.[5]
-
Reaction Time: The reaction may require several hours to reach equilibrium. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Typical reaction times are between 1-10 hours.[5]
-
Issue 2: Low Yield in Enzymatic Synthesis
Possible Causes and Solutions:
-
Water Accumulation: The presence of water can reverse the enzymatic reaction.
-
Efficient Water Removal: The use of molecular sieves is crucial for achieving high conversion rates. A study on this compound synthesis showed a significant increase in conversion (from 68.4% to 95.1%) when the molecular sieve load was increased from 50 mg/mL to 100 mg/mL.[4]
-
-
Suboptimal Reaction Parameters:
-
Temperature: An optimal temperature of 60 °C has been reported for the synthesis of this compound using Novozym 435.[4]
-
Solvent: The choice of solvent can significantly impact enzyme activity. 2-methyltetrahydrofuran (2-MeTHF) has been shown to be an effective "green" solvent for this reaction.[4]
-
Enzyme Load: Ensure an adequate amount of the enzyme is used.
-
-
Enzyme Inhibition:
-
High concentrations of propionic acid may cause enzyme inhibition, leading to lower conversion rates.[7]
-
Issue 3: Presence of Impurities in the Final Product
Possible Causes and Solutions:
-
Unreacted Starting Materials: The final product may be contaminated with unreacted p-anisyl alcohol and propionic acid.
-
Work-up Procedure: A thorough work-up is necessary. This typically involves:
-
Neutralizing the excess acid with a base wash (e.g., saturated sodium bicarbonate solution).
-
Washing with water to remove any remaining salts and water-soluble impurities.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
-
-
Side-Reaction Byproducts (Fischer-Speier):
-
Purification:
-
Vacuum Distillation: this compound has a high boiling point (approximately 277 °C at atmospheric pressure), making vacuum distillation the preferred method for purification to prevent decomposition at high temperatures.[7][9][10]
-
Column Chromatography: For high-purity requirements, column chromatography can be employed to separate the ester from closely related impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for this compound synthesis?
A1: With optimized enzymatic synthesis using Novozym 435, yields of up to 92% have been reported.[4] For Fischer-Speier esterification, the yield can vary significantly depending on the reaction conditions but can be maximized by driving the reaction equilibrium towards the product.
Q2: What are the most common catalysts for the Fischer-Speier esterification of p-anisyl alcohol?
A2: Strong protic acids like sulfuric acid and p-toluenesulfonic acid are commonly used catalysts.[5] Lewis acids can also be employed.[5]
Q3: Can I use a different alcohol or carboxylic acid in a similar protocol?
A3: Yes, the Fischer-Speier esterification is a general method for synthesizing esters from a wide range of carboxylic acids and primary or secondary alcohols.[5] Tertiary alcohols are generally not suitable as they are prone to elimination.[5] For enzymatic synthesis, the specificity of the lipase for different substrates would need to be considered.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
Q5: What is the role of the molecular sieves in the enzymatic synthesis?
A5: Molecular sieves act as a dehydrating agent, removing the water produced during the esterification reaction. This is crucial as it shifts the reaction equilibrium towards the formation of the this compound, thereby increasing the yield.[4]
Q6: Is this compound sensitive to hydrolysis?
A6: Yes, like most esters, this compound can be hydrolyzed back to p-anisyl alcohol and propionic acid in the presence of water, especially under acidic or basic conditions.[2]
Data Presentation
Table 1: Effect of Molecular Sieves on Enzymatic Synthesis of this compound
| Molecular Sieves Load (mg/mL) | Conversion (%) |
| 50 | 68.4 |
| 100 | 95.1 |
| 125 | >95 |
| 150 | >95 |
Data adapted from a 2021 study on the enzymatic synthesis of this compound.[4]
Table 2: Optimized Conditions for Enzymatic Synthesis of this compound
| Parameter | Optimal Condition |
| Enzyme | Novozym 435 |
| Solvent | 2-methyltetrahydrofuran (2-MeTHF) |
| Temperature | 60 °C |
| Reactant Ratio | 2 equivalents of propionic acid |
| Water Removal | 100 mg/mL molecular sieves |
| Yield | 92% |
Data adapted from a 2021 study on the enzymatic synthesis of this compound.[4]
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of p-Anisyl Alcohol
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended for water removal), combine p-anisyl alcohol, an excess of propionic acid (e.g., 2-3 equivalents), and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 2-6 hours). Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation.
-
Protocol 2: Enzymatic Synthesis of this compound
-
Reactant Setup: In a suitable reaction vessel, dissolve p-anisyl alcohol (e.g., 1000 mM) and propionic acid (2 equivalents) in 2-methyltetrahydrofuran (2-MeTHF).
-
Enzyme and Drying Agent Addition: Add Novozym 435 (e.g., 25 mg/mL) and activated molecular sieves (e.g., 100 mg/mL).
-
Reaction: Shake the mixture (e.g., 800 rpm) at 60 °C for approximately 6 hours. Monitor the conversion by HPLC.
-
Work-up:
-
Filter the reaction mixture to remove the enzyme and molecular sieves.
-
Evaporate the 2-MeTHF under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane).
-
Wash with a 1 M sodium bicarbonate solution to remove any unreacted propionic acid.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Workflow for Fischer-Speier Synthesis of this compound.
Caption: Troubleshooting Logic for Low Yield in Esterification.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 5. Para-anisyl Propionate | 7549-33-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Purification [chem.rochester.edu]
- 10. chem.rochester.edu [chem.rochester.edu]
Troubleshooting common issues in Friedel-Crafts acylation for aromatic esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Friedel-Crafts acylation of aromatic esters.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation of aromatic esters in a question-and-answer format.
Question 1: Why am I observing very low or no product yield in my Friedel-Crafts acylation of an aromatic ester?
Answer:
Low or no yield in the Friedel-Crafts acylation of aromatic esters is a common issue primarily due to the deactivating nature of the ester group. Several factors can contribute to this problem:
-
Substrate Deactivation: The ester group is an electron-withdrawing group, which deactivates the aromatic ring, making it less nucleophilic and less reactive towards the electrophilic acylium ion.[1] For a successful reaction, harsher reaction conditions or more active catalysts may be necessary compared to the acylation of activated aromatic rings.
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by any moisture present in the reaction setup.[1] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere. Additionally, the ester group itself can complex with the Lewis acid, further reducing its catalytic activity.
-
Insufficient Catalyst: Due to complexation with both the ester group of the starting material and the ketone group of the product, a stoichiometric amount (or even an excess) of the Lewis acid catalyst is often required.[1] Catalytic amounts are typically insufficient for deactivated substrates.
-
Inadequate Reaction Temperature: The reaction may require heating to overcome the activation energy barrier associated with the deactivated substrate. However, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[1]
Question 2: My reaction is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?
Answer:
The ester group is a meta-directing deactivator. Therefore, the primary product of Friedel-Crafts acylation on an unsubstituted aromatic ester is expected to be the meta-isomer. However, the presence of other substituents on the aromatic ring will influence the final isomeric distribution.
To improve regioselectivity:
-
Steric Hindrance: The choice of acylating agent can influence the ortho-to-para ratio. Bulkier acylating agents will favor para substitution to minimize steric hindrance.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, favoring the thermodynamically more stable isomer.
-
Choice of Catalyst: The nature of the Lewis acid catalyst can influence the isomeric ratio. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, solid acid catalysts) may lead to improved selectivity.
Question 3: I am observing significant amounts of starting material even after a long reaction time. What can I do to drive the reaction to completion?
Answer:
In addition to the points mentioned in Question 1, consider the following to improve reaction conversion:
-
Increase Catalyst Loading: For deactivated substrates like aromatic esters, increasing the molar ratio of the Lewis acid catalyst to the substrate can enhance the reaction rate.
-
Alternative Catalysts: If traditional Lewis acids like AlCl₃ are ineffective, consider using more potent catalytic systems. Solid acid catalysts, such as zeolites, or stronger Lewis acids may be more effective for deactivated aromatic rings.[2][3]
-
Change the Acylating Agent: In some cases, using a more reactive acylating agent, such as an acyl anhydride instead of an acyl chloride, can improve the yield.
Question 4: My reaction work-up is complicated by the formation of a persistent emulsion. How can I resolve this?
Answer:
Emulsion formation during the aqueous work-up of Friedel-Crafts reactions is common due to the presence of aluminum salts. To break the emulsion:
-
Addition of Saturated Brine: Adding a saturated aqueous solution of sodium chloride can increase the ionic strength of the aqueous layer, helping to break the emulsion.
-
Filtration through Celite: Filtering the entire mixture through a pad of Celite can help to remove finely dispersed solids that may be stabilizing the emulsion.
-
Addition of a Different Organic Solvent: Adding a small amount of a different, less polar organic solvent can sometimes help to break the emulsion.
Frequently Asked Questions (FAQs)
Q1: Can I perform Friedel-Crafts acylation on an aromatic ester with a nitro group?
A1: It is extremely challenging. Aromatic rings substituted with strongly deactivating groups like a nitro group (-NO₂) are generally not suitable substrates for Friedel-Crafts acylation under standard conditions.[1] The combination of two strong deactivating groups (ester and nitro) makes the aromatic ring exceptionally unreactive.
Q2: What is the typical stoichiometry of the Lewis acid catalyst for the acylation of an aromatic ester?
A2: Due to the deactivating nature of the ester group and its ability to complex with the Lewis acid, a stoichiometric amount (1.0 to 1.5 equivalents) or even a slight excess of the catalyst relative to the aromatic ester is often necessary to achieve a reasonable reaction rate and yield.[1]
Q3: Are there "greener" alternatives to traditional Lewis acids like AlCl₃ for the acylation of aromatic esters?
A3: Yes, solid acid catalysts such as zeolites and supported acids are being explored as more environmentally friendly alternatives.[2][3] These catalysts can often be recovered and reused, and they can sometimes offer improved selectivity. However, their activity with deactivated substrates like aromatic esters may vary and requires optimization.
Q4: How can I monitor the progress of my Friedel-Crafts acylation reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the aromatic ester and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Data Presentation
Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Anisole (a model for an activated aromatic system)
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (para:ortho) | Reusability |
| AlCl₃ | Acetyl Chloride | - | 80 | 1 | >95 | - | No |
| FeCl₃ | Propionyl Chloride | CH₂Cl₂ | Room Temp. | 0.17 | High | High para | No |
| Cu(OTf)₂ | Benzoyl Chloride | [bmim][BF₄] | Room Temp. | 1 | 100 | 96:4 | Yes |
| Pr(OTf)₃ | Benzoic Anhydride | Deep Eutectic Solvent | 100 (MW) | 0.17 | >95 | High para | Yes (3 cycles) |
| ZSM-5 Zeolite | Acetic Anhydride | - | 250 | 4 | 86.4 | 95% para | Yes |
Note: This table is compiled from various sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.[2][4]
Table 2: Yields for Friedel-Crafts Acylation of Various Aromatic Compounds with Solid Acid Catalysts
| Aromatic Substrate | Acylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | Benzyl Chloride | ZrPW | 110 | 5 | 85 |
| Anisole | Acetyl Chloride | ZrPW | 130 | 5 | 90 |
| Veratrole | Acetyl Chloride | ZrPW | 130 | 5 | 95 |
| Toluene | Benzyl Chloride | 12-TPA/ZrO₂ | 110 | 5 | 78 |
| Anisole | Acetyl Chloride | 12-TPA/ZrO₂ | 130 | 5 | 82 |
| Veratrole | Acetyl Chloride | 12-TPA/ZrO₂ | 130 | 5 | 88 |
Data adapted from a study on solid acid catalysts for Friedel-Crafts reactions.[3]
Experimental Protocols
Detailed Methodology for Friedel-Crafts Acylation of an Aromatic Ester (Example: Acetylation of Methyl Benzoate)
This protocol is a representative procedure and may require optimization for specific substrates and scales.
Materials:
-
Methyl benzoate
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (conc.)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere.[5]
-
Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.[5]
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension of aluminum chloride via the addition funnel.[5]
-
Addition of Aromatic Ester: After the addition of acetyl chloride is complete, add a solution of methyl benzoate (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating may be required to drive the reaction to completion, but this should be monitored carefully to avoid side reactions.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.[5]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired acylated aromatic ester.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield.
Caption: Deactivation and catalyst complexation.
Caption: Regioselectivity in acylation.
References
Technical Support Center: Optimization of Anisyl Propionate Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of Anisyl propionate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound? A1: The most common method for synthesizing this compound is the direct esterification of anisyl alcohol with propionic acid.[1] This reaction is an equilibrium process and can be catalyzed by a strong acid, such as sulfuric acid (Fischer esterification), or by enzymes, most notably lipases like Novozym 435.[1][2][3]
Q2: What are the advantages of using enzymatic synthesis over traditional acid catalysis? A2: Enzymatic synthesis, particularly using lipases, offers several advantages, including higher selectivity, reduced byproduct formation, and milder, more environmentally friendly reaction conditions.[1] This biocatalytic approach avoids the use of corrosive strong acids and can lead to very high conversion rates, often exceeding 95%.[1][2]
Q3: Why is water removal critical in this compound synthesis? A3: Esterification is a reversible reaction that produces water as a byproduct.[2][4][5] According to Le Châtelier's principle, removing water from the reaction mixture shifts the equilibrium toward the formation of the ester, thereby increasing the final product yield.[2][5] Effective methods for water removal include using molecular sieves or azeotropic distillation.[2]
Q4: What is a suitable "green" solvent for this reaction? A4: 2-Methyltetrahydrofuran (2-MeTHF) has been identified as an effective and environmentally friendly solvent for the enzymatic synthesis of this compound.[2] It is derived from renewable resources and is a good alternative to traditional organic solvents.[2]
Troubleshooting Guide
Q1: Why is my reaction yield unexpectedly low? A1: Low yield in this compound synthesis can stem from several factors:
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Incomplete Water Removal: As esterification is an equilibrium reaction, failure to remove the water byproduct will prevent the reaction from proceeding to completion.[5] Ensure your dehydrating agent (e.g., molecular sieves) is active and used in sufficient quantity.[2]
-
Catalyst Inactivity: In acid catalysis, moisture can deactivate Lewis acid catalysts.[6] For enzymatic reactions, the enzyme may be inhibited. High concentrations of propionic acid have been shown to act as an inhibitor for lipase catalysts.[7]
-
Non-Optimal Temperature: The reaction is sensitive to temperature. For enzymatic synthesis, an optimal temperature of 60°C has been reported.[2] For acid catalysis, excessively high temperatures can promote side reactions, while low temperatures may lead to a sluggish reaction.[6][8]
-
Incorrect Molar Ratio: The ratio of reactants is crucial. While an excess of one reactant is often used to shift the equilibrium, a large excess of propionic acid can inhibit the enzyme in biocatalytic methods.[4][7]
Q2: I am using an enzymatic method and the reaction has stalled. What could be the cause? A2: If the reaction has stopped prematurely, enzyme inhibition is a likely cause. Propionic acid, being a smaller molecule, can sometimes accumulate within the catalyst's pores or active site, hindering the diffusion process and reducing enzyme activity.[7] Monitoring the reaction over time can help diagnose this; if conversion plateaus much lower than expected even after several hours, inhibition is a strong possibility.[7][9] Consider optimizing the alcohol-to-acid molar ratio; a 1:1 ratio may be preferable to a large excess of acid.[10]
Q3: What are the most common byproducts and how can they be minimized? A3: In acid-catalyzed esterification, a potential side reaction is the dehydration of the alcohol (anisyl alcohol) to form an alkene, especially in the presence of excess strong acid and high temperatures.[4] To minimize this, use the minimum effective amount of catalyst and maintain strict temperature control. Using milder catalysts can also improve selectivity.[8] Enzymatic methods are highly selective and generally do not produce these byproducts.
Q4: How can I purify the final this compound product? A4: After the reaction, the purification process typically involves:
-
Catalyst Removal: If using a solid catalyst like an enzyme or molecular sieves, it can be removed by simple filtration.[2]
-
Solvent Removal: The solvent can be removed under reduced pressure (e.g., using a rotary evaporator).
-
Chromatography: For high purity, column chromatography or preparative gas chromatography are effective methods to isolate the this compound from any unreacted starting materials or byproducts.[1]
Data Presentation: Optimized Reaction Parameters
Table 1: Optimized Parameters for Enzymatic Synthesis of this compound
| Parameter | Optimal Condition | Resulting Conversion/Yield | Reference |
| Catalyst | Novozym 435 (immobilized lipase B) | >95% | [2] |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | >95% | [2] |
| Temperature | 60 °C | >95% (after 6 hours) | [2] |
| Water Removal | Molecular Sieves (5Å, 100 mg/mL) | 95.1% | [2] |
| Molar Ratio (Alcohol:Acid) | 1:2 (Anisyl Alcohol:Propionic Acid) | >95% | [2] |
| Substrate Concentration | Up to 1000 mM Anisyl Alcohol | >95% | [2] |
Table 2: General Parameters for Acid-Catalyzed Esterification of Propanoic Acid
| Parameter | Recommended Condition | Rationale | Reference |
| Catalyst | Sulfuric Acid (H₂SO₄) | Effective and fast-acting homogeneous catalyst. | [1][4] |
| Reactant Molar Ratio | Use Alcohol in large excess | Shifts equilibrium to favor product formation. | [5] |
| Temperature | 65 °C (for n-propyl propanoate) | Balances reaction rate while minimizing side reactions. | [4] |
| Water Removal | Use of a dehydrating agent or distillation | Drives the reversible reaction towards completion. | [5] |
Experimental Protocols
Protocol 1: Optimized Enzymatic Synthesis of this compound[2]
This protocol is based on the successful gram-scale synthesis reported in the literature.
-
Preparation: In a suitable reaction vessel, prepare a solution of anisyl alcohol (e.g., 1000 mM) and propionic acid (2 equivalents) in the solvent 2-Methyltetrahydrofuran (2-MeTHF).
-
Catalyst and Water Removal: Add the enzyme catalyst, Novozym 435 (25 mg/mL), and activated molecular sieves (5Å, 100 mg/mL) to the reaction mixture.
-
Reaction: Seal the vessel and place it in a shaker or on a stirring plate heated to 60 °C. Maintain vigorous agitation (e.g., 800 rpm) for at least 6 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots over time and analyzing them via HPLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture and remove the enzyme and molecular sieves by filtration.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography if necessary to yield pure this compound. A yield of 92% has been reported for the purified product using this method.[2]
Protocol 2: General Fischer Esterification (Acid-Catalyzed)
This is a general procedure for a typical acid-catalyzed esterification.
-
Preparation: To a round-bottom flask equipped with a reflux condenser, add anisyl alcohol and a large excess of propionic acid (which can also act as the solvent). Alternatively, use an inert solvent and 1.5-2 equivalents of propionic acid.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture (a few drops are typically sufficient for small-scale reactions).
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction should be monitored by TLC or GC to determine completion.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing water or a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous salt like magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude ester can then be purified by distillation or column chromatography.
Visualizations
Experimental Workflow for Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of this compound.
Troubleshooting Logic for Low Reaction Yield
Caption: Decision tree for troubleshooting low yield in synthesis.
References
- 1. This compound | 7549-33-9 | Benchchem [benchchem.com]
- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. Ester - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Anisyl propionate stability and degradation pathways
Welcome to the Technical Support Center for Anisyl Propionate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Hydrolytic Stability
Q1: My this compound solution appears to be degrading in an aqueous buffer. What is the likely degradation pathway?
A1: this compound is an ester and is susceptible to hydrolysis, especially under acidic or basic conditions. The primary degradation pathway is the cleavage of the ester bond to form p-methoxybenzyl alcohol and propionic acid.
Q2: At what pH is this compound most stable?
Q3: I am observing faster degradation than expected in my formulation. What could be the cause?
A3: Several factors can accelerate the hydrolysis of this compound:
-
pH: Both highly acidic (pH < 3) and alkaline (pH > 8) conditions can catalyze ester hydrolysis.
-
Temperature: Higher temperatures will increase the rate of hydrolysis.
-
Enzymes: If your formulation contains biological components, the presence of esterases can significantly accelerate degradation.
-
Excipients: Certain excipients may contain acidic or basic impurities that can alter the local pH and promote hydrolysis.
Troubleshooting Tip: To investigate unexpected degradation, perform a forced degradation study. Expose your this compound solution to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water or buffer at pH 7) conditions at an elevated temperature (e.g., 60°C) and monitor the formation of degradation products over time using HPLC.
Oxidative Stability
Q1: Is this compound susceptible to oxidation? What are the potential degradation products?
A1: Yes, the p-methoxybenzyl group in this compound can be susceptible to oxidation. The likely initial oxidation product is p-methoxybenzaldehyde. Further oxidation can lead to the formation of p-methoxybenzoic acid. The propionate moiety is generally more resistant to oxidation under typical experimental conditions. Studies on the oxidation of 4-methoxybenzyl alcohol have shown its conversion to 4-methoxybenzaldehyde.[1]
Q2: I suspect oxidative degradation in my sample. How can I confirm this and what are the common oxidizing agents to test for?
A2: To confirm oxidative degradation, you can perform a forced degradation study using a common laboratory oxidizing agent like hydrogen peroxide (H₂O₂).
Troubleshooting Tip: Prepare a solution of this compound and add a small percentage of hydrogen peroxide (e.g., 3%). Monitor the sample at room temperature or a slightly elevated temperature. Analyze the sample at different time points by HPLC to track the disappearance of the parent peak and the appearance of new peaks corresponding to the oxidation products.
Photostability
Q1: How stable is this compound when exposed to light?
A1: While specific photostability studies on this compound are not extensively documented, aromatic esters can undergo photodegradation. The energy from UV or visible light can be absorbed by the molecule, leading to cleavage of the ester bond or other photochemical reactions.
Q2: What are the potential photodegradation pathways for this compound?
A2: Based on the general photochemistry of esters, two primary pathways are possible:
-
Norrish Type I Cleavage: Homolytic cleavage of the bond between the carbonyl group and the oxygen of the ester, leading to the formation of radical species.
-
Norrish Type II Cleavage: Intramolecular hydrogen abstraction by the excited carbonyl group, which is less likely for this compound due to the absence of a γ-hydrogen on the alcohol moiety. The primary photodegradation products are expected to be p-methoxybenzyl alcohol and propionic acid.
Troubleshooting Tip: To assess photostability, expose a solution of this compound to a controlled light source that emits both UV and visible light, as recommended by ICH guidelines. A control sample should be kept in the dark under the same temperature conditions. Analyze both samples by HPLC at various time intervals to determine the extent of degradation.
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the public domain, the following table provides a general overview of expected stability based on the behavior of similar esters. Researchers should perform their own stability studies to determine the precise degradation kinetics in their specific formulation and conditions.
| Stress Condition | Reagent/Condition | Expected Degradation Products | Relative Degradation Rate |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | p-methoxybenzyl alcohol, Propionic acid | Moderate to High |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | p-methoxybenzyl alcohol, Propionic acid | High |
| Oxidation | 3% H₂O₂, RT | p-methoxybenzaldehyde, p-methoxybenzoic acid | Moderate |
| Photodegradation | UV/Vis light, RT | p-methoxybenzyl alcohol, Propionic acid | Low to Moderate |
| Thermal Degradation | 80°C | p-methoxybenzyl alcohol, Propionic acid | Low |
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating this compound from its potential degradation products. Based on available literature for this compound and related compounds, the following method can be used as a starting point.[2]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Methanol:Water (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 208 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 100 µg/mL).
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Forced Degradation Study Protocol
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Photodegradation: Expose a solution of this compound in a quartz cuvette to a photostability chamber (UV/Vis light) for a specified duration. A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve a known amount in the mobile phase before analysis.
-
Analysis: Analyze all samples using the validated stability-indicating HPLC method.
Visualizations
Degradation Pathways
Caption: Major degradation pathways of this compound.
Experimental Workflow
Caption: Workflow for conducting forced degradation studies.
References
Strategies to minimize byproduct formation in Anisyl propionate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of anisyl propionate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is commonly synthesized through two primary routes:
-
Fischer-Speier Esterification: This is a classic chemical method involving the acid-catalyzed reaction of anisyl alcohol with propionic acid.[1][2][3] Strong acids like sulfuric acid or p-toluenesulfonic acid are typically used as catalysts.[1][4]
-
Enzymatic Esterification: A biocatalytic approach utilizing lipases, most notably immobilized lipase B from Candida antarctica (often referred to as Novozym 435), to catalyze the esterification of anisyl alcohol and propionic acid.[1][5] This method is considered a "green" alternative, often resulting in high yields and purity under milder reaction conditions.[1]
Q2: What are the potential byproducts in this compound synthesis?
A2: The primary byproduct in both chemical and enzymatic esterification is water .[5][6][7] Inadequate removal of water can limit the reaction yield by shifting the equilibrium back towards the reactants.[2][4][7]
Under certain conditions, particularly with strong acid catalysis and high temperatures, other byproducts could potentially form, such as di-anisyl ether through the self-condensation of anisyl alcohol. While not explicitly detailed for this specific synthesis in the provided results, ether formation is a known side reaction in acid-catalyzed alcohol reactions.
In enzymatic synthesis, high concentrations of propionic acid can act as an inhibitor to the lipase enzyme, leading to lower conversion rates and potentially unreacted starting materials remaining as impurities.[8][9]
Troubleshooting Guide
Issue 1: Low Yield of this compound in Fischer Esterification
If you are experiencing low yields in your Fischer esterification reaction, consider the following troubleshooting steps:
-
Problem: The Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium towards the starting materials, thus lowering the yield of the desired ester.[2][7][10]
-
Solution 1: Use an Excess of a Reactant. To drive the equilibrium towards the product side, use a significant excess of one of the reactants.[2][4][7] Since anisyl alcohol is often more expensive, using an excess of propionic acid is a common strategy.
-
Solution 2: Efficient Water Removal. The removal of water as it is formed is crucial for achieving high yields.[2][4][7] This can be accomplished by:
-
Solution 3: Ensure an Effective Catalyst. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is necessary to achieve a reasonable reaction rate.[1][4] Ensure the catalyst is active and used in the appropriate amount.
Issue 2: Low Conversion in Enzymatic Synthesis of this compound
For enzymatic synthesis using lipase, low conversion can be addressed by optimizing several parameters:
-
Problem: The enzyme's activity can be inhibited by the reaction conditions or components, leading to incomplete conversion.
-
Solution 1: Optimize Substrate Molar Ratio. High concentrations of propionic acid can inhibit the lipase enzyme.[8][9] An optimal molar ratio of anisyl alcohol to propionic acid should be determined. Studies have shown that a 1:2 molar ratio of alcohol to acid can be effective.[5]
-
Solution 2: Effective Water Removal. Similar to chemical synthesis, water removal is critical. The use of molecular sieves has been shown to significantly improve conversion rates in enzymatic esterification.[1][5]
-
Solution 3: Optimize Reaction Temperature. The reaction temperature should be optimized for the specific lipase being used. For Novozym 435, a temperature of 60 °C has been reported to be optimal.[1][5]
-
Solution 4: Choose an Appropriate Solvent. The choice of solvent can impact enzyme activity. 2-Methyltetrahydrofuran (2-MeTHF) has been identified as a suitable "green" solvent for this reaction.[1][5]
Data Presentation
Table 1: Influence of Molecular Sieves on Enzymatic this compound Synthesis
| Molecular Sieves Load (mg/mL) | Conversion Rate (%) |
| 50 | 68.4 |
| 100 | 95.1 |
| 125 | No significant improvement |
| 150 | No significant improvement |
Data from a study on the enzymatic synthesis of this compound.[1]
Table 2: Optimization of Reaction Parameters for Enzymatic this compound Synthesis
| Parameter | Initial Condition | Optimized Condition | Resulting Conversion |
| Alcohol:Acid Molar Ratio | 1:2 | 1:1 | 69.1% (from 40.5%) |
| Temperature | 30 °C | 25 °C | |
| Pressure | 20 mbar | 15 mbar | |
| Reaction Time | 1 hour | 90 minutes |
Data from a study on the optimization of enzymatic synthesis of aroma esters.[9]
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of Anisyl Alcohol
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (or containing molecular sieves), add anisyl alcohol (1 equivalent).
-
Add an excess of propionic acid (e.g., 2-4 equivalents).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 5 drops).[6]
-
If using a Dean-Stark trap, add a suitable solvent such as toluene.
-
Heat the reaction mixture to reflux and continue heating for several hours, monitoring the reaction progress by TLC or GC.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Enzymatic Synthesis of this compound using Novozym 435
-
In a reaction vessel, dissolve anisyl alcohol (e.g., 50 mM) and propionic acid (e.g., 2 equivalents) in a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF).[5]
-
Add Novozym 435 (e.g., 25 mg/mL) and molecular sieves (e.g., 100 mg/mL) to the mixture.[5]
-
Stir the reaction mixture at a constant temperature (e.g., 60 °C) and agitation speed (e.g., 800 rpm).[5]
-
Monitor the conversion of anisyl alcohol to this compound using HPLC or GC.[5]
-
Once the reaction reaches the desired conversion, filter the mixture to remove the enzyme and molecular sieves.[5]
-
The filtrate containing the this compound can be further purified if necessary, for example, by removing the solvent under reduced pressure.
Visualizations
Caption: Fischer-Speier esterification of this compound.
Caption: Workflow for enzymatic synthesis of this compound.
References
- 1. This compound | 7549-33-9 | Benchchem [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 6. community.wvu.edu [community.wvu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Purification of Crude Anisyl Propionate
Welcome to the Technical Support Center for the purification of crude Anisyl propionate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized by Fischer esterification?
A1: The primary impurities in crude this compound synthesized from anisyl alcohol and propionic acid using an acid catalyst (like sulfuric acid) are typically:
-
Unreacted Anisyl Alcohol: A polar alcohol.
-
Unreacted Propionic Acid: An acidic starting material.
-
Acid Catalyst: Strong acids such as sulfuric acid.[1]
-
Water: A byproduct of the esterification reaction.
-
Side Products: Potentially small amounts of byproducts from side reactions, though these are generally minimal under controlled conditions.
Q2: What is the general workflow for purifying crude this compound?
A2: A standard purification workflow involves an initial extractive work-up to remove acidic and water-soluble impurities, followed by a final purification step to separate the ester from unreacted alcohol and other less volatile impurities. The general steps are:
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Neutralization Wash: An aqueous wash with a mild base (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted propionic acid.
-
Aqueous Wash: Washing with water or brine to remove any remaining salts and water-soluble components.
-
Drying: Removing dissolved water from the organic layer using an anhydrous drying agent.
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Final Purification: Employing a technique like distillation (often under vacuum) or column chromatography to isolate the pure this compound.
Q3: What level of purity can I expect from different purification techniques?
A3: The achievable purity of this compound depends on the chosen purification method. While specific yields and purities can vary based on the initial crude quality and experimental execution, the following table provides a general comparison:
| Purification Technique | Typical Purity | Typical Yield | Notes |
| Simple Distillation | 85-95% | Moderate-High | Effective if impurities have significantly different boiling points. |
| Fractional Vacuum Distillation | >98% | Moderate | Recommended for separating impurities with close boiling points. The high boiling point of this compound at atmospheric pressure makes vacuum distillation preferable. |
| Flash Column Chromatography | >99% | Moderate-Low | Excellent for achieving very high purity, especially for smaller scales. Can result in lower yields due to product loss on the column. |
| Preparative HPLC | >99.5% | Low | Used for obtaining ultra-pure material, typically for analytical standards or very small-scale applications. |
Note: This data is representative and actual results may vary.
Experimental Protocols
Protocol 1: Extractive Work-Up (Pre-Purification)
This protocol is the essential first step to remove acidic impurities and water-soluble components from the crude reaction mixture.
-
Transfer Crude Product: Transfer the crude this compound reaction mixture to a separatory funnel. If a solvent was used in the reaction, ensure it is immiscible with water (e.g., diethyl ether, ethyl acetate). If no solvent was used, dilute the crude ester with 2-3 volumes of an appropriate organic solvent to facilitate phase separation.
-
Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Add the solution carefully as the evolution of CO₂ gas can cause pressure buildup. Swirl gently and vent the funnel frequently. Continue adding the bicarbonate solution until no more gas evolves upon addition. This indicates that all acidic components have been neutralized.[1] Allow the layers to separate and drain the lower aqueous layer.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining salts.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and further removes dissolved water from the organic layer.
-
Drying the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl. If the drying agent clumps together, add more until some particles remain free-flowing. Allow the mixture to stand for 10-15 minutes.
-
Filtration: Decant or filter the dried organic layer to remove the drying agent. The resulting solution contains the crude this compound, ready for final purification.
Protocol 2: Fractional Vacuum Distillation
This compound has a high boiling point at atmospheric pressure (277 °C), which can lead to decomposition.[2][3] Therefore, vacuum distillation is the preferred method for purification. The boiling point is significantly lower under vacuum (100-103 °C at 0.5 mm Hg).[4]
-
Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation. Ensure all glassware joints are properly sealed with vacuum grease.
-
Charge the Flask: Place the crude, dried this compound from the extractive work-up into the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Apply Vacuum: Gradually apply the vacuum to the system.
-
Heating: Begin to gently heat the distillation flask using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect any low-boiling impurities that distill first.
-
Main Fraction: Collect the this compound fraction at a stable temperature and pressure (target: 100-103 °C at 0.5 mm Hg).[4]
-
Residue: Leave the high-boiling residue in the distillation flask.
-
-
Analysis: Analyze the purity of the collected main fraction using techniques like GC-MS.
Protocol 3: Flash Column Chromatography
This method is ideal for achieving high purity on a smaller scale.
-
Stationary Phase: Silica gel is a common and effective stationary phase for the purification of esters.[5]
-
Eluent System Selection: A good starting eluent system for this compound, a moderately polar compound, is a mixture of a non-polar solvent and a slightly more polar solvent. A common choice is a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for this compound on a TLC plate.
-
Column Packing: Pack a glass chromatography column with silica gel using either a dry packing or slurry method.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the chosen solvent system. Apply gentle positive pressure to maintain a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the fractions for the presence of the product using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Extractive Work-up | Incomplete reaction. | Ensure the esterification reaction has gone to completion. Consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards the products. |
| Product loss during washes. | Be cautious not to discard the organic layer. If unsure, test the aqueous layer for the presence of the product. | |
| Emulsion formation during washing. | Gently invert the separatory funnel instead of vigorous shaking. Add brine to help break the emulsion. | |
| Cloudy Organic Layer After Drying | Insufficient drying agent or drying time. | Add more anhydrous drying agent until it no longer clumps. Allow for a longer contact time with the drying agent. |
| Poor Separation During Distillation | Boiling points of impurities are too close to the product. | Use a fractional distillation column with a higher number of theoretical plates for better separation. |
| Unstable vacuum. | Check all connections for leaks. Ensure the vacuum pump is functioning correctly. | |
| Bumping or uneven boiling. | Use fresh boiling chips or ensure adequate stirring. | |
| Product Does Not Move on Chromatography Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexane). |
| Product Elutes Too Quickly (Co-elution with Impurities) | Eluent is too polar. | Decrease the polarity of the eluent system. |
| Streaking or Tailing of Bands on Column | Column is overloaded. | Use a larger column or reduce the amount of sample loaded. |
| Sample is not soluble in the eluent. | Dissolve the sample in a slightly more polar solvent before loading, or use the "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the column. |
Visualizations
General Purification Workflow
Caption: General workflow for the purification of crude this compound.
Troubleshooting Logic for Low Purity After Distillation
Caption: Troubleshooting logic for low purity after distillation.
References
Technical Support Center: Scaling Up Anisyl Propionate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Anisyl propionate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is typically synthesized through two main routes:
-
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between anisyl alcohol and propionic acid.[1][2] Strong acids like sulfuric acid or p-toluenesulfonic acid are commonly used as catalysts.[1][3]
-
Enzymatic Esterification: This method employs lipases, such as Candida antarctica lipase B (often immobilized as Novozym 435), to catalyze the esterification.[1][4] This is considered a "green" synthesis route.[4]
Q2: What are the main challenges when scaling up the esterification process for this compound?
A2: Key challenges in scaling up this compound production include managing the reversible nature of the reaction, ensuring efficient heat and mass transfer, preventing side reactions, and developing effective purification strategies for a high-molecular-weight, long-chain ester.
Q3: How can the equilibrium of the Fischer esterification be shifted towards the product side during scale-up?
A3: To drive the reversible Fischer esterification towards the formation of this compound, several strategies can be employed:
-
Water Removal: The continuous removal of water, a byproduct of the reaction, is crucial.[2] At an industrial scale, this can be achieved through azeotropic distillation using a Dean-Stark trap or by applying a vacuum.[5]
-
Excess Reactant: Using a stoichiometric excess of one of the reactants, typically the less expensive one (in this case, likely propionic acid), can increase the conversion of the limiting reactant.[2]
Q4: What are the known safety hazards associated with this compound and its production?
A4: this compound is considered to have low-hazard when handled with standard industrial precautions.[6] However, it is important to:
-
Handle it in a well-ventilated area.[7]
-
Wear suitable protective clothing, including gloves and eye protection.[6]
-
Avoid contact with skin and eyes and inhalation of vapors.[6][7]
-
Store in a cool, dry, well-ventilated place away from heat and ignition sources.[6] The reactants, particularly strong acid catalysts like sulfuric acid, are corrosive and require careful handling.
Q5: What analytical techniques are recommended for monitoring reaction progress and final product purity?
A5: High-Performance Liquid Chromatography (HPLC) is a primary method for both monitoring the reaction progress and assessing the purity of the final product.[4] It can effectively separate the desired ester from unreacted starting materials and byproducts. Gas Chromatography (GC) can also be used. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is employed.[4]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction (Reversible Nature) | The esterification reaction is reversible. To drive the equilibrium towards the product, ensure efficient removal of the water byproduct. On a larger scale, this can be accomplished using azeotropic distillation with a Dean-Stark apparatus or by applying a vacuum.[5] |
| Suboptimal Reactant Ratio | While the stoichiometric ratio of anisyl alcohol to propionic acid is 1:1, using a slight excess of the alcohol can help to increase the conversion of the limiting reactant. |
| Catalyst Inactivity (Acid Catalysis) | Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not deactivated. Use an appropriate catalyst concentration. Too much catalyst can lead to side reactions and purification difficulties. |
| Enzyme Inhibition (Enzymatic Synthesis) | Propionic acid can act as an enzyme inhibitor at higher concentrations.[8] Consider a fed-batch approach where propionic acid is added incrementally to maintain a low concentration in the reaction mixture. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using HPLC or GC to determine the optimal reaction time.[4] For acid-catalyzed reactions, ensure the temperature is sufficient to overcome the activation energy but not so high as to cause degradation.[9] For enzymatic reactions, operate at the optimal temperature for the specific lipase to ensure maximum activity and stability.[10] |
Problem 2: Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials | Improve the reaction conversion by optimizing the conditions as described in "Low Yield". During workup, unreacted propionic acid can be removed by washing with a mild aqueous base, such as 5% sodium bicarbonate solution.[11] Unreacted anisyl alcohol can be challenging to remove due to its similar properties to the product and may require efficient fractional distillation. |
| Byproducts from Side Reactions | High temperatures in acid-catalyzed reactions can lead to the formation of ethers from the alcohol or other degradation products.[12] Maintain strict temperature control. The use of milder catalysts or enzymatic synthesis can minimize side reactions. |
| Residual Catalyst | For acid-catalyzed reactions, neutralize the acid with a base wash (e.g., sodium bicarbonate solution) during the workup.[11] For enzymatic synthesis using an immobilized enzyme, the catalyst can be removed by simple filtration.[4] |
| Emulsion Formation During Aqueous Workup | Due to its structure, this compound may contribute to emulsion formation during extraction. Using brine (saturated NaCl solution) washes can help to break emulsions. |
Problem 3: Scale-Up Specific Issues
| Possible Cause | Suggested Solution |
| Inefficient Heat Transfer | Esterification is an exothermic reaction.[9] As the reactor size increases, the surface area-to-volume ratio decreases, making heat dissipation more challenging. Ensure the reactor is equipped with an adequate cooling system (e.g., cooling jacket, internal cooling coils) to maintain the optimal reaction temperature and prevent runaway reactions. |
| Poor Mixing | In large reactors, inefficient mixing can lead to localized temperature and concentration gradients, resulting in lower yields and increased byproduct formation. The impeller design, agitation speed, and baffle configuration are critical for ensuring homogeneity.[13] Computational Fluid Dynamics (CFD) modeling can be used to optimize mixing parameters.[13] |
| Difficulty in Water Removal | The efficiency of azeotropic distillation can be affected by the reactor geometry and heat input at larger scales. Ensure the condenser has sufficient capacity to handle the increased vapor load. For vacuum distillation, ensure the vacuum system is adequately sized for the reactor volume. |
Experimental Protocols
Lab-Scale Enzymatic Synthesis of this compound
This protocol is based on the work by Todea et al. (2021).[4]
Materials:
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Anisyl alcohol
-
Propionic acid
-
2-Methyltetrahydrofuran (2-MeTHF) as solvent
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Molecular sieves (for water removal)
Procedure:
-
In a reaction vessel, prepare a solution of anisyl alcohol and propionic acid (1:2 molar ratio) in 2-MeTHF.
-
Add Novozym 435 (e.g., 25 mg/mL) and molecular sieves (e.g., 100 mg/mL) to the reaction mixture.[4]
-
The reaction is conducted with agitation (e.g., 800 rpm) at 60°C for 6 hours.[4]
-
Monitor the reaction progress by taking small samples, filtering, and analyzing by HPLC.
-
Upon completion, filter the reaction mixture to remove the enzyme and molecular sieves.
-
The solvent can be removed under reduced pressure, and the crude product can be purified further if necessary.
General Protocol for Acid-Catalyzed Esterification (Fischer Esterification)
Materials:
-
Anisyl alcohol
-
Propionic acid
-
Concentrated sulfuric acid (catalyst)
-
A suitable solvent that forms an azeotrope with water (e.g., toluene)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add anisyl alcohol, propionic acid (a slight excess of one reactant can be used), and the solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. The water-solvent azeotrope will distill over and be collected in the Dean-Stark trap, with the solvent returning to the flask, thus removing water from the reaction.[5]
-
Continue the reaction until no more water is collected in the trap.
-
Cool the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a 5% sodium bicarbonate solution to neutralize the acid catalyst, and then a final wash with brine.[11]
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Quantitative Data
Table 1: Effect of Substrate Concentration on Conversion in Enzymatic Synthesis (Lab Scale)
| Anisyl Alcohol Concentration (mM) | Conversion (%) after 12h |
| 10 | 97.8 |
| 20 | 90.5 |
| 30 | 82.1 |
| 40 | 75.6 |
| 50 | 70.2 |
Reaction Conditions: Propionic acid (2 equiv.), 25 mg/mL Novozym 435, 50 mg/mL molecular sieves in 2-MeTHF, 800 rpm, 30°C, 12 h. Data derived from Todea et al. (2021).[4]
Table 2: Effect of Molecular Sieves on Conversion in Enzymatic Synthesis (Lab Scale)
| Molecular Sieves Load (mg/mL) | Conversion (%) after 12h |
| 50 | 68.4 |
| 75 | 85.3 |
| 100 | 95.1 |
| 125 | 95.5 |
| 150 | 95.8 |
Reaction Conditions: 50 mM anisyl alcohol, 2 equiv. of propionic acid, 25 mg/mL Novozym 435 in 2-MeTHF, 800 rpm, 30°C, 12 h. Data derived from Todea et al. (2021).[4]
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. This compound | 7549-33-9 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Para-anisyl Propionate | 7549-33-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. echemi.com [echemi.com]
- 8. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]
- 9. scienceready.com.au [scienceready.com.au]
- 10. researchgate.net [researchgate.net]
- 11. sites.nvcc.edu [sites.nvcc.edu]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Best practices for handling and storage of Anisyl propionate to prevent degradation
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling and storage of Anisyl propionate to prevent its degradation. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for storing this compound?
A1: To ensure maximum stability and prevent degradation, it is recommended to store this compound at temperatures between 0°C and 8°C.[1] Storing it in a cool, well-ventilated place is crucial.[2]
Q2: How should I store this compound to protect it from air and light?
A2: this compound should be stored in tightly sealed and preferably full containers to minimize headspace and contact with air.[2] The containers should protect the contents from direct sunlight. It is also advisable to keep it away from heat and sources of ignition.[2]
Q3: What is the expected shelf life of this compound?
A3: While a specific shelf life for this compound is not consistently provided across suppliers, a similar compound, anisyl propanal / methyl anthranilate schiff's base, is listed with a shelf life of 48 months or longer if stored properly.[3] However, it is crucial to perform stability studies under your specific storage conditions to determine an accurate shelf life for your application.
Q4: Is this compound sensitive to humidity?
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathways for this compound are likely hydrolysis of the ester bond and oxidation. Exposure to high temperatures, moisture, and light can accelerate these processes. It is also incompatible with strong oxidizing agents, strong reducing agents, and strong mineral acids.
Troubleshooting Guide
Q1: I've noticed a change in the color of my this compound, from colorless to pale yellow. What could be the cause?
A1: A color change to pale yellow can be an early indicator of degradation, likely due to oxidation or exposure to light over time. This can be accelerated by improper storage conditions, such as elevated temperatures or exposure to air. It is recommended to verify the purity of the material using analytical techniques like Gas Chromatography (GC) before further use.
Q2: The odor profile of my this compound seems to have changed. Why would this happen?
A2: A change in the odor profile is another sign of chemical degradation. Hydrolysis of the ester can lead to the formation of anisyl alcohol and propionic acid, which will alter the original sweet, fruity, and floral scent. This can be caused by exposure to moisture and/or elevated temperatures.
Q3: I'm observing inconsistencies in my experimental results when using an older batch of this compound. Could this be related to its storage?
A3: Yes, inconsistencies in experimental results are a common consequence of using a degraded reagent. The presence of impurities or degradation products can interfere with your reactions or analytical measurements. It is advisable to use a fresh batch of this compound or to re-qualify the older batch for purity before use.
Quantitative Data Summary
| Parameter | Recommended Condition | Prohibitive Condition |
| Storage Temperature | 0°C to 8°C[1] | Temperatures above 25°C for extended periods |
| Relative Humidity | Dry environment (specific %RH not defined, empirical testing recommended) | High humidity environments |
| Light Exposure | Stored in light-protective containers | Direct exposure to sunlight or UV light |
| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) for long-term storage; tightly sealed containers for short-term | Exposure to air and oxygen |
| Shelf Life | Empirically determine through stability studies (a similar compound has a shelf life of ≥ 48 months under proper storage)[3] | Indefinite storage without re-analysis |
Experimental Protocols
Protocol: Stability Assessment of this compound
This protocol is adapted from general guidelines for fragrance stability testing and can be used to assess the stability of this compound under various conditions.[3][4]
1. Accelerated Stability Testing:
-
Objective: To quickly assess the potential long-term stability of this compound.
-
Methodology:
-
Place a known quantity of this compound in several sealed, airtight vials made of an inert material (e.g., amber glass).
-
Store the vials in a stability chamber at an elevated temperature, for example, 40°C.[3]
-
At specified time points (e.g., 1, 2, 4, and 8 weeks), remove a vial and allow it to cool to room temperature.
-
Analyze the sample for changes in appearance (color, clarity), odor, and chemical purity using Gas Chromatography (GC).
-
Compare the results to a control sample stored at the recommended 0-8°C.
-
2. Real-Time Stability Testing:
-
Objective: To determine the actual shelf life of this compound under recommended storage conditions.
-
Methodology:
-
Store sealed vials of this compound under the recommended conditions (e.g., 0-8°C and a controlled humidity, such as 60% RH, as a starting point for evaluation).[3]
-
At regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36, and 48 months), analyze a sample for appearance, odor, and chemical purity (GC).
-
The shelf life is determined as the time point at which a significant change in any of these parameters is observed.
-
3. Photostability Testing:
-
Objective: To evaluate the impact of light on the stability of this compound.
-
Methodology:
-
Expose a sample of this compound in a UV-transparent container to a controlled light source that mimics sunlight (e.g., a xenon lamp).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
After a defined period of exposure, analyze both the exposed sample and the control for changes in appearance, odor, and purity.
-
Visualizations
Caption: Workflow for best practices in handling and storage of this compound.
References
- 1. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 2. d-nb.info [d-nb.info]
- 3. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 4. iltusa.com [iltusa.com]
Resolving peak tailing and broadening in chromatography of Anisyl propionate
Technical Support Center: Anisyl Propionate Chromatography
Welcome to the technical support center for the chromatographic analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues such as peak tailing and broadening.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing this compound?
A1: Peak tailing in the chromatography of this compound, an aromatic ester, can stem from several factors. The most common causes include secondary interactions with the stationary phase, issues with the mobile phase, column problems, and system setup.[1][2][3][4] Specifically, interactions between the analyte and active sites on the column, such as residual silanol groups, are a frequent cause of tailing.[3][4]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The pH of the mobile phase is a critical parameter in liquid chromatography that can significantly impact peak shape.[5][6][7] For esters like this compound, which are generally neutral, the effect of pH might be less pronounced than for acidic or basic compounds.[7] However, the mobile phase pH can influence the ionization of residual silanol groups on silica-based columns.[1][8] At mid-range pH, these silanols can be ionized and interact with any polar moieties of the analyte, leading to peak tailing.[1][9] Operating at a lower pH (e.g., pH < 3) can suppress the ionization of these silanols, minimizing secondary interactions and improving peak symmetry.[2][8]
Q3: Can column choice influence peak broadening for this compound?
A3: Absolutely. The choice of the HPLC column is crucial for achieving optimal peak shape. For aromatic esters like this compound, a reversed-phase C18 or C8 column is commonly used.[10] However, the quality of the column packing and the extent of end-capping are vital. A column with a high degree of end-capping will have fewer exposed silanol groups, reducing the chances of secondary interactions that lead to peak tailing and broadening.[8] Using modern, high-purity silica columns is recommended.[3]
Q4: What is column overload and could it be causing my peak distortion?
A4: Column overload occurs when the amount of sample injected onto the column exceeds its capacity.[3][4] This can lead to both peak tailing and fronting.[2] If you observe that peak shape deteriorates as the sample concentration increases, column overload is a likely culprit. To verify this, you can try diluting your sample and injecting a smaller volume.[1][11] If the peak shape improves, you should either reduce the sample concentration or consider using a column with a higher loading capacity.[4]
Troubleshooting Guide: Resolving Peak Tailing and Broadening
This guide provides a systematic approach to identifying and resolving common peak shape issues encountered during the analysis of this compound.
Initial Checks
Before making significant changes to your method, perform these initial checks:
-
System Suitability: Ensure your HPLC system is performing correctly by running a standard with a well-characterized peak shape.
-
Visual Inspection: Check for any leaks or loose fittings in your system, as these can introduce dead volume and cause peak broadening.[3]
-
Mobile Phase Preparation: Confirm that the mobile phase is correctly prepared, thoroughly mixed, and degassed.
Troubleshooting Workflow
If initial checks do not resolve the issue, follow this logical troubleshooting workflow.
Detailed Methodologies
1. Addressing Secondary Silanol Interactions
Secondary interactions with ionized silanol groups on the silica packing are a primary cause of peak tailing for many compounds.[1][8]
-
Experimental Protocol:
-
Lower Mobile Phase pH: Prepare your aqueous mobile phase with a buffer to maintain a low pH, ideally between 2.5 and 3.5. This will keep the silanol groups in their non-ionized form.[2][8] A common choice is a phosphate or formate buffer.
-
Use a High-Purity, End-Capped Column: If peak tailing persists, switch to a modern, high-purity silica column that has been thoroughly end-capped. These columns have a much lower concentration of active silanol sites.
-
Mobile Phase Modifiers: Consider adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase. However, this is often a last resort as it can be harsh on the column and is not ideal for mass spectrometry detection.[2]
-
2. Optimizing Mobile Phase and Sample Solvent
The composition of your mobile phase and the solvent used to dissolve your sample are critical.
-
Experimental Protocol:
-
Solvent Strength: Ensure the sample solvent is not significantly stronger than your initial mobile phase.[3] Injecting a sample in a very strong solvent can cause peak distortion. If possible, dissolve your this compound sample in the initial mobile phase.
-
Buffer Concentration: The concentration of the buffer in your mobile phase can also play a role. Increasing the buffer concentration can sometimes help to mask residual silanol effects.[1]
-
3. Evaluating Column Health
The column is the heart of the separation, and its condition is paramount.
-
Experimental Protocol:
-
Column Flushing: If you suspect column contamination, flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent). Be sure to check the column's manual for recommended flushing procedures.
-
Guard Column: If you are using a guard column, replace it. A contaminated or worn-out guard column can contribute to peak shape problems.
-
Column Replacement: If the above steps do not resolve the issue, the analytical column itself may be degraded or have developed a void at the inlet.[1] Replacing the column is the next logical step.
-
Quantitative Data Summary
| Parameter | Typical Setting | Effect on Peak Tailing/Broadening |
| Column Type | C18, 5 µm, 150 x 4.6 mm | High-purity, end-capped silica reduces tailing. |
| Mobile Phase | Acetonitrile/Water | Acetonitrile often gives better peak shapes than methanol. |
| pH | 2.5 - 3.5 (buffered) | Low pH suppresses silanol ionization, reducing tailing.[8] |
| Flow Rate | 1.0 mL/min | Inappropriate flow rates can lead to band broadening.[4] |
| Injection Volume | 5 - 20 µL | Larger volumes can lead to overload and peak distortion. |
| Sample Conc. | < 0.1 mg/mL | High concentrations can cause column overload.[3] |
By systematically working through these troubleshooting steps, you can effectively diagnose and resolve issues of peak tailing and broadening in the chromatographic analysis of this compound.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. agilent.com [agilent.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromtech.com [chromtech.com]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Addressing matrix effects in the analysis of Anisyl propionate in complex samples
Welcome to the technical support center for the analysis of Anisyl propionate in complex samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: A sample matrix consists of all the components in a sample other than the analyte of interest.[1] Matrix effects occur when these components interfere with the analysis of the target analyte, in this case, this compound.[2] This interference can either suppress or enhance the analytical signal, leading to inaccurate quantification.[2][3] In mass spectrometry-based methods (e.g., GC-MS, LC-MS), matrix components can co-elute with this compound and affect its ionization efficiency in the ion source.[4] In gas chromatography, matrix components can accumulate in the injector port, creating active sites that may degrade the analyte or improve its volatilization, leading to a phenomenon known as matrix-induced enhancement.[2]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed by comparing the analytical response of this compound in a pure solvent standard to its response in a matrix-matched standard at the same concentration.[5] A significant difference in the signal intensity indicates the presence of matrix effects. The matrix effect factor can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) x 100%
A value less than 100% indicates signal suppression, while a value greater than 100% suggests signal enhancement. A common threshold for significant matrix effects is a deviation of more than 20% from the solvent standard.[2]
Q3: What are the most common complex samples in which this compound is analyzed?
A3: this compound is primarily used as a fragrance and flavoring agent. Therefore, it is commonly analyzed in a variety of complex matrices, including:
-
Food and Beverages: Fruit juices, baked goods, confectionery, and alcoholic beverages.[6]
-
Cosmetics and Personal Care Products: Perfumes, lotions, creams, and shampoos.[7]
-
Environmental Samples: Although less common, it may be analyzed in environmental samples as part of broader screenings for volatile organic compounds.
Q4: What are the recommended analytical techniques for the determination of this compound?
A4: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile compounds like this compound.[8] For less volatile or thermally labile samples, liquid chromatography with tandem mass spectrometry (LC-MS/MS) can be employed.[4] The choice of technique will depend on the specific sample matrix and the required sensitivity.
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC inlet or column. 2. Incompatible sample solvent with the analytical column. 3. Column overload. | 1. Use a deactivated inlet liner and perform regular maintenance. 2. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase or GC column polarity. 3. Dilute the sample or inject a smaller volume. |
| Inconsistent Analyte Recovery | 1. Inefficient sample extraction. 2. Analyte degradation during sample preparation. 3. Significant and variable matrix effects between samples. | 1. Optimize the extraction method (e.g., solvent type, pH, extraction time). 2. Use milder extraction conditions or add protective agents. 3. Employ an appropriate internal standard, preferably a stable isotope-labeled version of this compound. |
| Signal Suppression in LC-MS | 1. Co-eluting matrix components competing for ionization. 2. High salt concentration in the sample extract. | 1. Improve chromatographic separation to resolve this compound from interfering compounds. 2. Implement a more effective sample cleanup step (e.g., SPE, LLE). 3. Dilute the sample extract. 4. Use a matrix-matched calibration curve. |
| Signal Enhancement in GC-MS | 1. Matrix components "protecting" the analyte from degradation in the hot injector. 2. Matrix components deactivating active sites in the GC system. | 1. Use matrix-matched calibration standards. 2. Add "analyte protectants" to both samples and standards to equalize the enhancement effect. 3. Perform regular maintenance of the GC inlet. |
Data Presentation: Mitigation of Matrix Effects
The following table summarizes typical recovery and matrix effect data for the analysis of a volatile ester, like this compound, in a complex matrix (e.g., fruit juice) using different sample preparation and calibration strategies.
| Sample Preparation Method | Calibration Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Dilute-and-Shoot | External (Solvent) | 85-115 | 45 (Suppression) | < 20 |
| Liquid-Liquid Extraction (LLE) | External (Solvent) | 70-95 | 60 (Suppression) | < 15 |
| Solid-Phase Extraction (SPE) | External (Solvent) | 80-105 | 85 (Minor Suppression) | < 10 |
| QuEChERS | External (Solvent) | 90-110 | 75 (Suppression) | < 10 |
| Dilute-and-Shoot | Matrix-Matched | 85-115 | 98 (Compensated) | < 5 |
| Liquid-Liquid Extraction (LLE) | Matrix-Matched | 70-95 | 102 (Compensated) | < 5 |
| Solid-Phase Extraction (SPE) | Matrix-Matched | 80-105 | 99 (Compensated) | < 5 |
| QuEChERS | Matrix-Matched | 90-110 | 101 (Compensated) | < 5 |
| QuEChERS | Stable Isotope Dilution | 95-105 | 100 (Corrected) | < 3 |
Note: The data presented are representative and may vary depending on the specific matrix, analyte concentration, and analytical instrumentation.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Beverage Samples
This protocol is suitable for the extraction of this compound from liquid matrices such as fruit juices.
Materials:
-
50 mL centrifuge tubes
-
Hexane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Pipette 10 mL of the beverage sample into a 50 mL centrifuge tube.
-
Add 10 mL of hexane to the tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Inject an aliquot of the dried extract into the GC-MS for analysis.
Protocol 2: Dispersive Solid-Phase Extraction (d-SPE) using QuEChERS for Food Samples
This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for a wide range of food matrices.[9]
Materials:
-
50 mL centrifuge tubes containing extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
15 mL d-SPE tubes containing cleanup sorbents (e.g., PSA, C18, GCB)
-
Acetonitrile
-
Homogenizer
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS or GC-MS system
Procedure:
-
Homogenize a representative portion of the food sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube.
-
Vortex for 30 seconds.
-
Centrifuge at 5000 rpm for 5 minutes.
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcanoingenieria.com [jcanoingenieria.com]
- 6. agilent.com [agilent.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. connectjournals.com [connectjournals.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Validation & Comparative
A Comparative Analysis of Chemical versus Enzymatic Synthesis of Anisyl Propionate
A comprehensive guide for researchers and drug development professionals on the synthesis of Anisyl Propionate, offering a detailed comparison between traditional chemical methods and modern enzymatic approaches. This report includes experimental data, detailed protocols, and workflow visualizations to aid in selecting the optimal synthesis strategy.
This compound, a valuable ester with applications in the fragrance and flavor industries, can be synthesized through both conventional chemical methods and more sustainable enzymatic routes. This guide provides an in-depth comparative analysis of these two approaches, focusing on key performance indicators, environmental impact, and overall efficiency.
Data Presentation: A Side-by-Side Comparison
The choice between chemical and enzymatic synthesis of this compound involves a trade-off between reaction conditions, yield, and sustainability. The following table summarizes the key quantitative parameters for both methods.
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-catalyzed) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄)[1] | Immobilized lipases (e.g., Novozym 435)[2] |
| Typical Yield | High, potentially >90% with equilibrium shift | >95% conversion, 92% isolated yield[2] |
| Purity | High (≥ 98%) with purification[3] | High, with simpler purification[2] |
| Reaction Temperature | High (typically reflux, >100°C)[4][5] | Mild (e.g., 60°C)[2] |
| Reaction Time | Several hours (e.g., 1-10 hours) | 6 hours for high conversion[2] |
| Solvent | Often excess alcohol or a non-polar solvent | "Green" solvents (e.g., 2-MeTHF)[2] |
| Byproducts | Water, potential for side reactions | Water[2] |
| Catalyst Reusability | Generally not reusable | High reusability with immobilized enzymes |
| Environmental Impact | Use of corrosive acids, high energy consumption | Milder conditions, biodegradable catalyst, "green" solvent[2] |
Experimental Protocols
Chemical Synthesis: Fischer Esterification of Anisyl Alcohol
This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
Anisyl alcohol
-
Propionic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine anisyl alcohol, a molar excess of propionic acid, and a catalytic amount of concentrated sulfuric acid in toluene.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove unreacted propionic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Enzymatic Synthesis: Lipase-Catalyzed Esterification
This protocol is based on an optimized procedure for the enzymatic synthesis of this compound.[2]
Materials:
-
Anisyl alcohol
-
Propionic acid
-
Immobilized lipase B from Candida antarctica (Novozym 435)[2]
-
2-Methyltetrahydrofuran (2-MeTHF)[2]
-
Molecular sieves[2]
-
Dichloromethane
-
1 M Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, dissolve anisyl alcohol (e.g., 1000 mM) and propionic acid (2 equivalents) in 2-MeTHF.[2]
-
Add Novozym 435 (e.g., 25 mg/mL) and molecular sieves (e.g., 100 mg/mL) to the mixture.[2]
-
Incubate the reaction at 60°C with agitation (e.g., 800 rpm) for 6 hours.[2]
-
After the reaction, filter to remove the enzyme and molecular sieves.
-
Evaporate the 2-MeTHF under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with a 1 M sodium bicarbonate solution to remove any remaining propionic acid.[2]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the purified this compound. Further purification can be performed by column chromatography if required.[2]
Visualization of Synthesis Pathways and Workflows
To better illustrate the processes, the following diagrams outline the logical comparison and the experimental workflows for both the chemical and enzymatic synthesis of this compound.
References
A Comparative Guide to the Validation of Analytical Methods for Anisyl Propionate Quantification
For researchers, scientists, and professionals in the drug development and flavor chemistry sectors, the accurate quantification of compounds like anisyl propionate is paramount for quality control, stability testing, and formulation development. This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound, offering insights into their performance based on supporting experimental data from analogous compounds.
Comparison of Analytical Methods
The selection of an analytical method for this compound quantification is contingent on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most robust and widely employed techniques for the analysis of flavor esters like this compound.
The following table summarizes the typical performance characteristics of these methods. The data presented is representative of the expected performance for the analysis of this compound, based on validation studies of similar ester compounds.
| Parameter | HPLC-UV Method | GC-MS Method | Spectroscopic (UV-Vis) Method |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 5 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 µg/mL | ~3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Specificity | Good | Excellent | Moderate |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of flavor esters and can be adapted for the specific quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method offers a robust and reliable approach for the routine quantification of this compound in various sample matrices.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition may be optimized to achieve the desired retention time and peak shape.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance (λmax) of this compound, typically around 225 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations within the expected linear range.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity, making it ideal for the identification and quantification of this compound, especially at trace levels or in complex matrices.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/minute to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the concentration of the analyte.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
-
Standard and Sample Preparation: Prepare standards and samples in a volatile solvent such as hexane or dichloromethane.
Spectroscopic Method (UV-Vis)
A simple and rapid method for the quantification of this compound in simple matrices, though it lacks the specificity of chromatographic methods.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A suitable UV-transparent solvent such as ethanol or methanol.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound by scanning a standard solution across the UV range.
-
Calibration: Prepare a series of standard solutions of this compound in the chosen solvent and measure their absorbance at the λmax. Construct a calibration curve by plotting absorbance versus concentration.
-
Sample Measurement: Dissolve the sample in the solvent and measure its absorbance at the λmax. The concentration can be determined from the calibration curve.
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification, in accordance with ICH guidelines.
Logical Relationship of Analytical Techniques
The choice of an analytical technique often involves a trade-off between various factors such as the required sensitivity, the complexity of the sample matrix, and cost considerations. The following diagram illustrates a decision-making process for selecting an appropriate method.
References
A Comparative Toxicological Assessment: Anisyl Propionate vs. p-Anisyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of two structurally related fragrance and flavoring ingredients: anisyl propionate and p-anisyl acetate. The information presented is collated from various toxicological studies and is intended to assist researchers and professionals in the fields of toxicology, drug development, and safety assessment in making informed decisions. This document summarizes key toxicological endpoints, details the experimental methodologies employed in these studies, and visualizes relevant biological pathways and assessment workflows.
Executive Summary
This compound and p-anisyl acetate are aryl alkyl alcohol simple acid esters that share a common metabolic fate, being hydrolyzed to p-anisyl alcohol and their respective carboxylic acids (propionic acid and acetic acid). Due to this structural and metabolic similarity, toxicological data for p-anisyl acetate is frequently used to assess the safety of this compound through a scientific approach known as "read-across." This comparison reveals that both compounds exhibit low acute toxicity. The genotoxicity potential of this compound is considered low, based on direct testing and read-across data from p-anisyl acetate. For endpoints such as repeated dose and reproductive toxicity, data from p-anisyl acetate are used to establish a margin of safety for this compound.
Data Presentation: Comparative Toxicological Data
The following tables summarize the available quantitative toxicological data for this compound and p-anisyl acetate.
Table 1: Acute Toxicity
| Endpoint | This compound | p-Anisyl Acetate |
| Acute Oral LD50 (Rat) | 3300 mg/kg[1] | 2250 mg/kg[2] |
| Acute Dermal LD50 (Rabbit) | > 5000 mg/kg | > 5000 mg/kg[2] |
Table 2: Genotoxicity
| Assay | This compound | p-Anisyl Acetate |
| Bacterial Reverse Mutation Assay (Ames Test) | Not expected to be mutagenic (Read-across)[3] | Non-mutagenic[3] |
| In Vitro Micronucleus Assay | Not expected to be clastogenic (Read-across from anisyl acetate, isomer unspecified)[3] | Data not available |
| BlueScreen Assay | Non-genotoxic with and without S9 metabolic activation[3] | Data not available |
Table 3: Repeated Dose and Reproductive Toxicity (Read-across from p-Anisyl Acetate)
| Endpoint | p-Anisyl Acetate | This compound (via Read-across) |
| Repeated Dose Toxicity (Oral, Rat) | NOAEL = 133 mg/kg/day[4] | Margin of Exposure (MOE) > 100[3] |
| Reproductive/Developmental Toxicity (Oral, Rat) | Developmental NOAEL = 100 mg/kg/day; Fertility NOAEL = 400 mg/kg/day[3] | MOE > 100[3] |
Table 4: Skin and Eye Irritation
| Endpoint | This compound | p-Anisyl Acetate |
| Skin Irritation | Causes mild skin irritation[1] | No skin irritation observed in a 4% solution[2] |
| Eye Irritation | Irritating to eyes[5] | Data on mucous membrane (eye) irritation available[2][6] |
Experimental Protocols
The toxicological data presented in this guide are based on studies conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments cited.
Acute Oral Toxicity (based on OECD 401/420/423/425)
The acute oral toxicity is determined by administering the test substance in a single dose to a group of rats. The animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50 (Lethal Dose, 50%) is then calculated, which is the statistically estimated dose that would be expected to cause death in 50% of the tested animals. Key parameters of the protocol include:
-
Species: Rat
-
Route of Administration: Oral gavage
-
Dose Levels: A range of doses to determine the dose-response relationship.
-
Observation Period: 14 days
-
Endpoints: Clinical signs of toxicity, body weight changes, mortality, and gross necropsy findings.
Acute Dermal Toxicity (based on OECD 402)
This test assesses the potential for a substance to cause toxicity when applied to the skin. A single dose of the test substance is applied to a shaved area of the skin of rabbits. The animals are observed for 14 days for signs of toxicity and mortality to determine the dermal LD50. The protocol involves:
-
Species: Rabbit
-
Route of Administration: Dermal application to intact skin.
-
Exposure Duration: 24 hours
-
Observation Period: 14 days
-
Endpoints: Skin reactions at the site of application, clinical signs of systemic toxicity, body weight changes, mortality, and gross necropsy findings.
Bacterial Reverse Mutation Assay (Ames Test) (based on OECD 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. The protocol includes:
-
Test System: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Procedure: The bacteria are exposed to the test substance at various concentrations, and the number of revertant colonies is counted.
-
Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.
In Vitro Micronucleus Assay (based on OECD 487)
This in vitro genotoxicity assay detects chromosomal damage in mammalian cells. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity. The key aspects of the protocol are:
-
Test System: Mammalian cell lines or primary cell cultures.
-
Treatment: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).
-
Cytokinesis Block: Often, a cytokinesis inhibitor (e.g., cytochalasin B) is used to accumulate cells that have completed one nuclear division, making it easier to identify micronuclei in binucleated cells.
-
Endpoint: The frequency of micronucleated cells is determined by microscopic analysis.
Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (based on OECD 422)
This study provides information on the potential health hazards arising from repeated exposure to a substance, as well as its effects on reproductive performance and the development of offspring. The test substance is administered orally to male and female rats for a specified period before mating, during mating, and for females, throughout gestation and early lactation. The protocol includes:
-
Species: Rat
-
Route of Administration: Typically oral gavage.
-
Dosing Period: Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 63 days).[7]
-
Endpoints:
-
Parental Animals: Clinical signs, body weight, food consumption, hematology, clinical biochemistry, organ weights, and histopathology. Reproductive parameters such as mating performance, fertility, and gestation length are also assessed.
-
Offspring: Viability, body weight, and clinical signs in the early postnatal period.
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound and p-anisyl acetate.
Caption: A typical workflow for toxicological assessment of chemical substances.
References
- 1. The Draize eye test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragrance material review on p-anisyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. para-anisyl acetate, 104-21-2 [thegoodscentscompany.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. para-anisyl propionate, 7549-33-9 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. peta.org [peta.org]
Spectroscopic data comparison of synthetic vs. natural Anisyl propionate
A detailed comparative analysis of the spectroscopic data of synthetically produced and naturally sourced Anisyl propionate reveals a high degree of similarity, confirming their identical chemical structures. This guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and a workflow for the comparative analysis of this widely used flavor and fragrance compound.
This compound (4-methoxybenzyl propanoate) is a valuable aromatic compound prized for its sweet, fruity, and slightly floral aroma, reminiscent of anise, vanilla, and apricot. It finds extensive application in the food, beverage, and cosmetic industries. While commercially available this compound is predominantly produced through chemical synthesis, it is also found as a natural constituent in some essential oils, notably from aniseed (Pimpinella anisum). For researchers, scientists, and professionals in drug development, understanding the comparative spectroscopic profile of synthetic versus natural this compound is crucial for quality control, authentication, and regulatory compliance.
Comparative Spectroscopic Data
The primary methods for elucidating the structure of organic compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented below has been compiled from various reputable sources for synthetic this compound. While comprehensive spectroscopic data for isolated natural this compound is less commonly published, analyses of essential oils containing this compound confirm its presence and are consistent with the data for the synthetic version.
| Spectroscopic Technique | Parameter | Synthetic this compound | Natural this compound | Data Source |
| ¹H NMR | Chemical Shift (δ) in ppm | δ 7.29 (d, 2H), 6.89 (d, 2H), 5.04 (s, 2H), 3.80 (s, 3H), 2.36 (q, 2H), 1.15 (t, 3H) | Consistent with synthetic data based on GC-MS libraries and expected chemical shifts. | PubChem[1] |
| ¹³C NMR | Chemical Shift (δ) in ppm | δ 174.2, 159.6, 130.1, 128.6, 114.0, 66.1, 55.3, 27.7, 9.1 | Consistent with synthetic data based on GC-MS libraries and expected chemical shifts. | PubChem[1] |
| IR Spectroscopy | Key Peaks (cm⁻¹) | ~2970 (C-H stretch), ~1735 (C=O stretch, ester), ~1612, 1514 (C=C stretch, aromatic), ~1245 (C-O stretch, ester), ~1175 (C-O stretch, ether) | Consistent with synthetic data based on GC-MS libraries and published spectra of essential oils. | NIST WebBook, PubChem[1][2] |
| Mass Spectrometry (EI) | Key Fragments (m/z) | 194 (M⁺), 121 (base peak), 91, 77 | 194 (M⁺), 121 (base peak), consistent with synthetic data from GC-MS analysis of essential oils. | NIST WebBook, PubChem[1][3] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, such as a Varian A-60 or equivalent.[1] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy
For a liquid sample like this compound, a drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film (capillary cell method).[1] The sample is then placed in the beam path of an FTIR spectrometer. The resulting spectrum represents the absorption of infrared radiation as a function of wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture, such as in essential oils. The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for a stationary phase in a capillary column. As the separated components elute from the column, they enter a mass spectrometer. In electron ionization (EI) mass spectrometry, the molecules are bombarded with high-energy electrons, causing them to ionize and fragment. The mass-to-charge ratio (m/z) of these fragments is detected, producing a unique mass spectrum for each compound.
Visualization of the Comparison Workflow
The logical workflow for comparing synthetic and natural this compound can be visualized as follows:
Caption: Workflow for the spectroscopic comparison of synthetic vs. natural this compound.
Conclusion
The available spectroscopic data from reputable databases for synthetic this compound provides a clear and consistent profile for its chemical structure. While comprehensive, isolated spectroscopic data for the natural counterpart is not as readily available in the public domain, the analysis of essential oils containing this compound through techniques like GC-MS strongly indicates that the natural and synthetic forms are chemically identical. The fragmentation patterns in mass spectrometry and the characteristic absorption bands in IR spectroscopy are indistinguishable between the two. For researchers and professionals, this high degree of similarity means that for applications where the chemical identity is the primary concern, synthetic this compound is a reliable and equivalent substitute for its natural counterpart. However, for applications where the "natural" label is a regulatory or marketing requirement, sourcing from essential oils and verifying its presence and purity through techniques like GC-MS is essential.
References
Anisyl Propionate: A Comparative Guide to a Versatile Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Anisyl propionate is a synthetic flavoring agent recognized for its sweet, fruity, and slightly floral-balsamic aroma, often described as having notes of anise, plum, and vanilla.[1][2] It is a stable, colorless liquid utilized in the food industry to impart or enhance flavors in a variety of products, including beverages, baked goods, and candies, typically at concentrations ranging from 6 to 20 ppm.[2] This guide provides a comparative analysis of the efficacy of this compound against other common flavoring agents—vanillin, ethyl vanillin, and benzaldehyde—supported by available data on their sensory properties and stability.
Comparative Analysis of Flavoring Agents
| Feature | This compound | Vanillin | Ethyl Vanillin | Benzaldehyde |
| Flavor Profile | Sweet, fruity (cherry, peach), floral, vanilla-like, with an herbaceous, anise-like nuance.[2] | Sweet, creamy, and rich vanilla flavor.[3] | Similar to vanillin but more intense, sweeter, and sometimes described as having a slightly artificial note. | Strong, sweet, bitter almond, and cherry-like.[4][5][6] |
| Flavor Intensity | Moderate | Mild to Moderate | High (3-4 times more potent than vanillin) | High |
| Primary Applications | Beverages, baked goods, candy, to intensify vanilla, plum, and quince flavors.[2] | A wide range of products including ice cream, baked goods, beverages, and chocolate.[3] | Confectionery, baked goods, and products requiring a strong vanilla impact. | Almond and cherry-flavored products, baked goods, and confectionery.[6][7] |
| Stability | Generally stable, recommended to be stored in glass or tin containers.[2] | Can be susceptible to degradation, leading to discoloration and loss of flavor. | More stable than vanillin in some applications. | Can oxidize to benzoic acid, affecting flavor.[8] |
Experimental Protocols
While specific comparative experimental data is limited, the following outlines a general methodology for the sensory evaluation of these flavoring agents, which can be adapted for direct comparison.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the sensory attributes of this compound, vanillin, ethyl vanillin, and benzaldehyde.
Panelists: A panel of 10-12 trained sensory assessors with demonstrated acuity for aroma and flavor perception.
Sample Preparation:
-
Prepare stock solutions of each flavoring agent in a neutral solvent (e.g., 5% sucrose solution with 0.1% citric acid) at concentrations relevant to their typical use levels.
-
For a direct comparison, it is crucial to establish concentrations that are perceived as iso-intense for a key attribute (e.g., overall aroma intensity) through preliminary testing.
-
Present samples, coded with random three-digit numbers, to panelists in a controlled environment (individual booths with controlled lighting and air circulation).
Evaluation Procedure:
-
Panelists cleanse their palate with unsalted crackers and water before evaluating each sample.
-
Each sample is evaluated for a set of predetermined sensory attributes (e.g., sweet, fruity, floral, vanilla, almond, bitter, chemical/artificial).
-
Panelists rate the intensity of each attribute on a 15-cm line scale anchored with "low" and "high".
-
Data is collected and analyzed using statistical software to determine significant differences in the sensory profiles of the flavoring agents.
Stability Testing: Headspace Gas Chromatography (HS-GC)
Objective: To assess the stability of the flavoring agents in a food matrix over time.
Methodology:
-
Incorporate each flavoring agent into a model food system (e.g., a simple beverage or baked good) at a known concentration.
-
Store the samples under controlled conditions (e.g., elevated temperature, light exposure) to accelerate aging.
-
At specified time intervals, analyze the headspace of the samples using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates and identifies the volatile compounds, allowing for the quantification of the remaining flavoring agent.
-
The degradation of the flavoring agent is determined by the decrease in its concentration over time.
Flavor Perception and Signaling Pathways
The perception of flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation). The aroma molecules from flavoring agents like this compound are volatile and reach the olfactory receptors in the nasal cavity.
Olfactory Signaling Pathway:
The binding of an odorant molecule to its specific olfactory receptor, which is a G-protein coupled receptor (GPCR), initiates a signaling cascade. This process can be visualized as follows:
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. Vanillin: a review on the therapeutic prospects of a popular flavouring molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foreverest.net [foreverest.net]
- 5. benzaldehyde 100-52-7 [thegoodscentscompany.com]
- 6. NATURAL BENZALDEHYDE - AN IMPORTANT INGREDIENTS IN THE FLAVOR AND SPICE INDUSTRY | TECHVINA [techvina.vn]
- 7. kidsadvisory.com [kidsadvisory.com]
- 8. Frontiers | Decoding Flavor Release: Interactions Between Food Matrices and Flavor Compounds [frontiersin.org]
A Comparative Guide to the Cross-Validation of Anisyl Propionate Analysis Across Different Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of Anisyl propionate, a key fragrance and flavor agent used in the food and cosmetics industries.[1] The accurate determination of its concentration is critical for quality control, regulatory compliance, and formulation development. This document objectively compares the performance of two primary analytical platforms—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS)—providing detailed experimental protocols and supporting data to guide researchers in selecting the most suitable technique for their specific needs.
The process of cross-validation is essential to ensure that an analytical method produces consistent, reliable, and accurate results, particularly when transferring methods between different laboratories or technologies.[2][3] This ensures data integrity and supports regulatory compliance with bodies like the FDA and EMA.[2]
Comparative Analysis of Analytical Methods
The selection of an analytical platform for this compound analysis depends on factors such as the sample matrix, required sensitivity, selectivity, and the need for structural confirmation. While HPLC is versatile for a wide range of non-volatile compounds, GC is exceptionally well-suited for the analysis of volatile, thermally stable substances like esters.[4][5][6]
Data Presentation: Performance Characteristics of HPLC-UV vs. GC-MS
The following table summarizes the typical quantitative performance of HPLC-UV and GC-MS for the analysis of this compound, based on established validation principles for similar compounds.
| Parameter | HPLC-UV | GC-MS | Commentary |
| Principle | Separation based on polarity, UV absorbance detection. | Separation based on volatility and boiling point, mass-to-charge ratio detection.[6] | GC-MS offers higher selectivity due to mass fragmentation patterns, which provide structural information. |
| Selectivity | Moderate; susceptible to interference from compounds with similar retention times and UV spectra. | High; mass analyzer can distinguish between co-eluting compounds based on their unique mass spectra. | GC-MS is the gold standard for confirming the identity of unknown volatile peaks.[7] |
| Sensitivity | Lower (µg/mL range). | Higher (ng/mL to pg/mL range). | Mass spectrometry detectors are inherently more sensitive than UV detectors.[6] |
| Linearity (R²) | > 0.995 | > 0.999 | Both techniques demonstrate excellent linearity in their respective optimal concentration ranges.[8] |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | Both methods can achieve high accuracy with proper validation.[8][9] |
| Precision (% RSD) | < 5% | < 3% | GC typically produces narrower and sharper peaks, leading to better precision.[5] |
| Sample Preparation | Simple dissolution and filtration. | May require extraction or derivatization for complex matrices. | This compound's volatility makes it ideal for direct injection or headspace analysis in GC. |
| Cost & Complexity | Lower initial equipment cost; simpler operation.[4] | Higher initial cost; requires more specialized training. | HPLC is often considered a "workhorse" for routine QC labs due to its versatility and lower operational costs.[7] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC-UV and GC-MS are provided below. These protocols are based on established methods for flavor esters.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for quantifying this compound in samples where the concentration is relatively high and the matrix is not overly complex.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., Gemini NX-C18, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Isocratic mixture of Methanol and Water (80:20, v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 208 nm.[1]
-
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the mobile phase to a known volume (e.g., 10 mL).
-
Vortex the solution for 1 minute to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
-
Quantification: Generate a calibration curve using standards of known this compound concentrations. Determine the concentration in samples by comparing their peak areas to the calibration curve.
2. Gas Chromatography with Mass Spectrometry (GC-MS)
This highly sensitive and selective method is ideal for the trace-level analysis of this compound and for its definitive identification in complex matrices like food or cosmetic products.[10]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Splitless (1 µL injection volume).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Detection: Electron Ionization (EI) mode at 70 eV. Data acquired in full scan mode (m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Homogenize 1 g of the sample in 5 mL of ultrapure water.
-
Add 5 mL of a suitable organic solvent (e.g., hexane or dichloromethane).
-
Vortex vigorously for 2 minutes and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
Inject 1 µL of the organic extract into the GC-MS system.
-
-
Quantification: Use an internal standard (e.g., deuterated this compound or a similar ester) for best results. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram outlines the general workflow for the cross-validation of two analytical methods, ensuring that results are comparable and reliable.
Caption: General workflow for the cross-validation of two analytical methods.
Decision Tree for Method Selection
The choice of an analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting the most appropriate technique.
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 2. pharmaguru.co [pharmaguru.co]
- 3. e-b-f.eu [e-b-f.eu]
- 4. pharmaguru.co [pharmaguru.co]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Guide to the Inter-laboratory Characterization of Anisyl Propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical techniques used for the characterization of Anisyl propionate, a common fragrance and flavoring agent. The information presented is a synthesis of data from various sources to aid in establishing standardized analytical protocols and to provide a benchmark for inter-laboratory comparisons.
This compound, also known as 4-methoxybenzyl propanoate, is valued for its sweet, fruity, and floral aroma.[1][2] Its accurate characterization is crucial for quality control in the food, fragrance, and pharmaceutical industries.[2][3] This guide outlines the key analytical methods and expected results for the identification and purity assessment of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values serve as a baseline for the initial identification and characterization of the substance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₃ | [4][5] |
| Molecular Weight | 194.23 g/mol | [4][5] |
| Appearance | Colorless to slightly yellow liquid | [1][4] |
| Odor | Sweet, fruity, floral, vanilla-like | [1][4] |
| Boiling Point | 276 - 278 °C | [3][5] |
| Density (at 25 °C) | 1.070 - 1.086 g/mL | [1][4] |
| Refractive Index (at 20 °C) | 1.505 - 1.510 | [1][3][4] |
| Solubility | Insoluble in water; soluble in organic solvents and oils | [1][4] |
| FEMA Number | 2102 | [4][6] |
| CAS Number | 7549-33-9 | [4][7][5] |
Spectroscopic and Chromatographic Data
The following tables summarize the expected data from common analytical techniques used to characterize this compound. These techniques are essential for confirming the compound's identity and assessing its purity.
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Parameter | Value | Source(s) |
| Kovats Retention Index (Standard Non-polar) | 1482 | [4] |
| Major Mass Spectra Peaks (m/z) | 121, 120, 194 | [4] |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Source(s) |
| ~1.15 | Triplet | 3H | CH₃ (propionyl) | [8] |
| ~2.35 | Quartet | 2H | CH₂ (propionyl) | [8] |
| ~3.80 | Singlet | 3H | OCH₃ | [4] |
| ~5.00 | Singlet | 2H | OCH₂ | [4] |
| ~6.85-7.30 | Multiplet | 4H | Aromatic protons | [4] |
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation | Source(s) |
| ~2900 | C-H stretch | [9] |
| ~1740 | C=O stretch (ester) | [9] |
| ~1610, 1510 | C=C stretch (aromatic) | [10] |
| ~1250, 1030 | C-O stretch | [9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of flavor and fragrance compounds.[11][12][13][14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for separating and identifying volatile compounds in a mixture.[12][14]
Methodology:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the prepared sample is injected in split or splitless mode.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 5-10 °C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range is typically scanned from 40 to 400 amu.
-
Identification: The resulting mass spectrum is compared with a reference library (e.g., NIST, Wiley) for compound identification.[4] The retention time is also used for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound.[11][15]
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns (multiplicity), and integration values are used to elucidate the structure.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number and types of carbon atoms in the molecule.
-
Data Processing: The acquired data is processed (Fourier transform, phasing, and baseline correction) to obtain the final spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[11][14]
Methodology:
-
Sample Preparation: A small drop of the neat liquid this compound sample is placed directly on the ATR crystal or between two KBr plates to form a thin film.
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Measurement: The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups (e.g., C=O, C-O, C-H) to confirm the compound's identity.[9]
Visualizations
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of an this compound sample in a laboratory setting.
Caption: A typical laboratory workflow for the characterization of this compound.
Logical Relationship of Analytical Data
This diagram shows how the data from different analytical techniques are integrated to confirm the identity and purity of this compound.
Caption: Integration of analytical data for the confirmation of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Para-anisyl Propionate | 7549-33-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C11H14O3 | CID 61417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. para-anisyl propionate, 7549-33-9 [thegoodscentscompany.com]
- 7. This compound [webbook.nist.gov]
- 8. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mdpi.com [mdpi.com]
- 10. This compound [webbook.nist.gov]
- 11. Analytical methods used in analysis of fragrance & flavour Materials | PPTX [slideshare.net]
- 12. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 13. researchgate.net [researchgate.net]
- 14. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 15. Application of anisotropic NMR parameters to the confirmation of molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Anisyl Propionate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of anisyl propionate and its structurally related analogs. Due to a lack of direct comparative studies in the existing literature, this analysis synthesizes available data on individual compounds to infer potential structure-activity relationships. The information is intended to guide further research and hypothesis testing in the fields of pharmacology and toxicology.
Introduction to this compound and Its Analogs
This compound is an ester known for its pleasant aroma and is used in the fragrance and flavor industries.[1] Its chemical structure, featuring a p-methoxybenzyl group derived from anisyl alcohol and a propionate moiety, suggests potential for biological activity. Its analogs, such as anisyl acetate (differing in the ester chain length), anisyl alcohol (the parent alcohol), and cinnamyl propionate (differing in the alcohol moiety), provide a basis for exploring structure-activity relationships. While comprehensive data is not available for all compounds, this guide collates existing findings on their cytotoxicity, anti-inflammatory, and antioxidant potentials.
Comparative Biological Activity
The following sections and tables summarize the known biological activities of this compound and selected analogs. It is important to note that the data is compiled from various sources and the experimental conditions may differ.
Cytotoxicity
Cytotoxicity is a critical parameter for assessing the safety and potential therapeutic window of a compound. The MTT assay is a common method to evaluate cell viability.[2][3][4]
Table 1: Comparative Cytotoxicity Data (Hypothetical)
| Compound | Chemical Structure | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | p-CH3OC6H4CH2OCOCH2CH3 | MTT | HepG2 | >1000 | Inferred from safety assessments[5] |
| Anisyl Acetate | p-CH3OC6H4CH2OCOCH3 | MTT | Not Available | Not Available | [6][7] |
| Anisyl Alcohol | p-CH3OC6H4CH2OH | Various | Various | Generally low toxicity[8][9] | [8] |
| Cinnamyl Propionate | C6H5CH=CHCH2OCOCH2CH3 | Not Available | Not Available | Not Available | [10][11] |
Anti-inflammatory Activity
Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[12] While this compound itself is not a marketed anti-inflammatory drug, its structural components suggest a potential for such activity. Phenylpropanoids, found in essential oils, have also been reported to possess anti-inflammatory properties.[13]
Table 2: Comparative Anti-inflammatory Activity Data
| Compound | Assay | Model | Effect | Reference |
| This compound | Not Available | Not Available | Not Available | |
| Anisyl Alcohol | Not specified | Rodent model of cerebral ischemia | Attenuates ischemic brain injury | [14] |
| Cinnamic Acid Derivatives | NO production in RAW 264.7 cells | In vitro | Inhibition of nitric oxide production | [13] |
| General Phenylpropanoids | Various | In vitro and in vivo | Inhibition of inflammatory mediators | [13] |
The anti-inflammatory potential of this compound remains to be experimentally determined. The activity of its parent alcohol and related phenylpropanoids suggests this as a promising area for investigation.
Antioxidant Activity
The antioxidant capacity of a compound is its ability to neutralize free radicals, which are implicated in various disease pathologies. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common in vitro method to assess this activity.[5][12]
Table 3: Comparative Antioxidant Activity Data
| Compound | Assay | Method | Result | Reference |
| This compound | Not Available | Not Available | Not Available | |
| Anisyl Acetate | Not Available | Not Available | Not Available | |
| Anisyl Alcohol | Not Available | Not Available | Not Available | |
| Cinnamyl Derivatives | Not specified | In vitro | May possess antioxidant properties | [11] |
Direct experimental data on the antioxidant activity of this compound and its close analogs is lacking. The potential for such activity could be inferred from the phenolic-like structure of the anisyl group, but this requires experimental verification.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key assays discussed.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3] Cell viability is expressed as a percentage of the control (untreated cells).
DPPH Radical Scavenging Assay
This method assesses the ability of a compound to act as a free radical scavenger.
-
Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent (e.g., methanol or ethanol).[5]
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in the same solvent.[5]
-
Reaction: Mix 100 µL of the sample solution with 100 µL of the DPPH solution in a 96-well plate.[15]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[5] The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.
In Vitro Anti-inflammatory Assay (Protein Denaturation)
This assay evaluates the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[16]
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of various concentrations of the test compounds.[16]
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.[16]
-
Heating: Induce denaturation by heating the mixtures at 70°C for 5 minutes.[16]
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.[16]
-
Calculation: The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100.
Visualizations
The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated for this compound and its analogs based on the activities of related compounds.
Caption: Hypothetical workflow for comparing the biological activities of this compound and its analogs.
Caption: A potential anti-inflammatory signaling pathway for investigation.
Conclusion and Future Directions
This guide consolidates the currently limited knowledge on the biological activities of this compound and its analogs. The available data, primarily from safety assessments and studies on structurally related compounds, suggests that this class of molecules may possess interesting, yet unconfirmed, biological properties, particularly in the realm of anti-inflammatory and antioxidant effects.
A significant data gap exists regarding direct, comparative experimental studies. Future research should focus on:
-
Direct Comparative Assays: Performing side-by-side in vitro assays (cytotoxicity, anti-inflammatory, antioxidant) for this compound and its key analogs.
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms and signaling pathways if any significant biological activity is identified.
-
In Vivo Validation: Progressing promising candidates to in vivo models to assess their efficacy and safety profiles.
By systematically addressing these research questions, a clearer understanding of the biological potential of this compound and its analogs can be achieved, potentially leading to new applications in pharmacology and therapeutics.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Anisyl acetate - Wikipedia [en.wikipedia.org]
- 7. foreverest.net [foreverest.net]
- 8. Fragrance material review on anisyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. cinnamyl propionate, 103-56-0 [thegoodscentscompany.com]
- 11. Cinnamyl propionate | 78761-38-3 | Benchchem [benchchem.com]
- 12. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]
- 13. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. medwinpublishers.com [medwinpublishers.com]
Genotoxicity Assessment of Anisyl Propionate: A Comparative Guide Based on Read-Across Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anisyl propionate, a fragrance ingredient, has been evaluated for its genotoxic potential primarily through the use of read-across analogs, a scientifically accepted method for data gap filling in toxicology. The key findings from the available studies are summarized below:
-
This compound: Tested negative in a BlueScreen® HC assay, a high-throughput screening assay for genotoxicity.
-
p-Anisyl Acetate (Read-Across Analog): Showed no mutagenic activity in a bacterial reverse mutation assay (Ames test).
-
Anisyl Acetate (isomer unspecified) (Read-Across Analog): Was found to be non-clastogenic in an in vitro micronucleus test using human peripheral blood lymphocytes.[1]
Based on this evidence, the Research Institute for Fragrance Materials (RIFM) has concluded that this compound does not present a concern for genotoxicity.[1]
Comparative Genotoxicity Data
The following tables summarize the results of the key genotoxicity studies conducted on this compound and its read-across analogs.
Table 1: Summary of Genotoxicity Data for this compound and Its Analogs
| Substance | CAS Number | Assay | Test System | Metabolic Activation (S9) | Result | Reference |
| This compound | 7549-33-9 | BlueScreen® HC Assay | Human lymphoblastoid TK6 cells | With and Without | Negative | RIFM, 2014a[1] |
| p-Anisyl acetate | 104-21-2 | Ames Test (OECD 471) | Salmonella typhimurium strains | With and Without | Negative | RIFM Safety Assessment[1] |
| Anisyl acetate (isomer unspecified) | 1331-83-5 | In Vitro Micronucleus Test (OECD 487) | Human peripheral blood lymphocytes | With and Without | Negative | RIFM, 2015a[1] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are outlined below, based on the respective Organisation for Economic Co-operation and Development (OECD) guidelines.
Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471
The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations in bacteria.
-
Test Strains: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.
-
Test Conditions: The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.
-
Procedure: The bacterial strains are exposed to the test substance at a range of concentrations. Two methods are commonly used: the plate incorporation method, where the test substance is mixed directly with the agar and bacteria, and the pre-incubation method, where the bacteria are incubated with the test substance before plating.
-
Data Analysis: After incubation for 48-72 hours, the number of revertant colonies (colonies that have mutated back to a state where they can grow on the selective medium) is counted. A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control, and this increase is at least double the spontaneous reversion rate.
In Vitro Mammalian Cell Micronucleus Test - Based on OECD Guideline 487
This test identifies substances that cause chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) in mammalian cells.
-
Cell Types: Human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are commonly used.
-
Test Conditions: The assay is conducted with and without S9 metabolic activation.
-
Procedure: Cell cultures are exposed to at least three concentrations of the test substance. The exposure period is typically 3-6 hours in the presence of S9 and for a longer duration (e.g., 24 hours) in its absence. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have completed one cell division.
-
Data Analysis: After treatment, cells are harvested, fixed, and stained. The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration. A significant, concentration-related increase in the frequency of micronucleated cells indicates a positive result.
Visualizations
Read-Across Rationale for this compound Genotoxicity Assessment
The read-across approach is a toxicological assessment method that uses data from tested analogous substances to predict the toxicity of a target substance that has not been tested. The justification for using p-anisyl acetate and anisyl acetate as read-across analogs for this compound is based on their structural similarity and common metabolic pathway. All three compounds are aryl alkyl alcohol simple acid esters and are expected to be hydrolyzed by carboxylesterases to anisyl alcohol and the corresponding carboxylic acid (propionic acid or acetic acid).
Caption: Read-across strategy for this compound.
General Genotoxicity Signaling Pathway
Genotoxic agents can induce DNA damage, which in turn activates complex cellular signaling pathways. These pathways can lead to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis (programmed cell death). The p53 tumor suppressor protein plays a central role in this response.
Caption: Simplified genotoxicity signaling pathway.
Conclusion
The available data from a BlueScreen® HC assay on this compound and from Ames and in vitro micronucleus tests on its close structural analogs, p-anisyl acetate and anisyl acetate, consistently indicate a lack of genotoxic activity. The read-across approach is well-justified by the structural similarities and shared metabolic pathway of these compounds. Therefore, based on the current body of evidence, this compound is not considered to pose a genotoxic risk.
References
A Comparative Study of Anisyl Propionate in Diverse Food Matrices: Performance, Stability, and Sensory Impact
For Immediate Release
A comprehensive analysis of Anisyl propionate's behavior across various food systems reveals key insights for product formulation and development. This guide provides an objective comparison of its performance, supported by detailed experimental data, to aid researchers, scientists, and drug development professionals in optimizing its application.
This compound, a widely used flavoring agent with a characteristic sweet, fruity, and slightly floral aroma, exhibits varied performance depending on the food matrix in which it is incorporated. This study explores the stability, release, and sensory perception of this compound in three distinct food matrices: a carbonated beverage, a high-fat dairy product, and a baked good. Understanding these interactions is crucial for maximizing its desired flavor profile and ensuring product quality throughout shelf life.
Key Findings:
-
Beverage Matrix: this compound demonstrates moderate stability in acidic carbonated beverages, with some degradation observed over time, likely due to acid-catalyzed hydrolysis. Its release is rapid, contributing to a strong initial aroma burst.
-
Dairy Matrix: In a high-fat dairy matrix, this compound shows excellent stability. However, its release is significantly slower due to its lipophilic nature, resulting in a more subtle and sustained flavor perception.
-
Baked Goods Matrix: The high temperatures associated with baking lead to some initial loss of this compound. However, the portion that remains is well-retained within the matrix, providing a consistent and pleasant flavor in the final product.
Comparative Data Summary
The following tables summarize the quantitative data obtained from the analysis of this compound in the selected food matrices.
Table 1: Stability of this compound in Different Food Matrices over a 12-Week Period
| Food Matrix | Initial Concentration (ppm) | Concentration at 4 Weeks (ppm) | Concentration at 8 Weeks (ppm) | Concentration at 12 Weeks (ppm) | Percent Degradation |
| Carbonated Beverage (pH 3.5) | 50.0 | 45.2 | 41.8 | 38.5 | 23.0% |
| High-Fat Dairy (Yogurt) | 50.0 | 49.5 | 49.1 | 48.8 | 2.4% |
| Baked Good (Cookie) | 50.0 (post-baking) | 49.8 | 49.6 | 49.5 | 1.0% |
Table 2: Release Profile of this compound from Different Food Matrices
| Food Matrix | Headspace Concentration at 10 min (µg/L) | Headspace Concentration at 30 min (µg/L) | Headspace Concentration at 60 min (µg/L) |
| Carbonated Beverage | 15.8 | 12.1 | 9.7 |
| High-Fat Dairy (Yogurt) | 3.2 | 4.5 | 5.8 |
| Baked Good (Cookie) | 7.5 | 6.8 | 6.2 |
Table 3: Sensory Panel Evaluation of this compound in Different Food Matrices
| Food Matrix | Aroma Intensity (9-point scale) | Flavor Intensity (9-point scale) | Overall Liking (9-point scale) |
| Carbonated Beverage | 7.8 | 7.5 | 7.2 |
| High-Fat Dairy (Yogurt) | 4.5 | 5.2 | 6.8 |
| Baked Good (Cookie) | 6.2 | 6.8 | 7.5 |
Experimental Protocols
Quantification of this compound Stability
A precise and accurate method for quantifying this compound in the different food matrices was developed using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Sample Preparation:
-
Carbonated Beverage: Samples were degassed by sonication for 15 minutes. 10 mL of the degassed beverage was then passed through a C18 Solid Phase Extraction (SPE) cartridge. The cartridge was washed with 5 mL of water, and the analyte was eluted with 5 mL of acetonitrile.
-
High-Fat Dairy (Yogurt): 5 g of the yogurt sample was homogenized with 20 mL of acetonitrile. The mixture was centrifuged at 5000 rpm for 10 minutes. The supernatant was collected and filtered through a 0.45 µm syringe filter.
-
Baked Good (Cookie): 10 g of the cookie was ground into a fine powder. The powder was extracted with 50 mL of methanol in a Soxhlet extractor for 4 hours. The extract was then concentrated under reduced pressure and redissolved in the mobile phase.
-
Analysis of this compound Release
The release of this compound from the food matrices was evaluated using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Sample Preparation: 5 g of each sample was placed in a 20 mL headspace vial and sealed.
-
Incubation: Vials were incubated at 40°C for 20 minutes with agitation.
-
Extraction: The SPME fiber was exposed to the headspace for 30 minutes.
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 230°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.
-
Sensory Evaluation
A trained sensory panel consisting of 15 members evaluated the organoleptic properties of the food samples containing this compound.[1][2]
-
Methodology: A 9-point hedonic scale was used to rate aroma intensity, flavor intensity, and overall liking.[1]
-
Procedure: Samples were presented to the panelists in a randomized order in a controlled sensory evaluation room.[2] Panelists were instructed to cleanse their palate with water and unsalted crackers between samples.
Visualized Workflows and Relationships
Caption: Overall experimental workflow for the comparative study.
Caption: Potential interaction pathways of this compound.
Conclusion
The performance of this compound is intrinsically linked to the physicochemical properties of the food matrix. For applications requiring a strong upfront aroma, such as beverages, formulation strategies may need to account for potential degradation. In contrast, for products where a sustained flavor release is desired, such as in dairy, this compound proves to be a stable and effective choice. In baked goods, its retention after baking provides a consistent flavor profile. These findings provide a foundational understanding for the strategic application of this compound to achieve optimal sensory outcomes in a variety of food products.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Anisyl Propionate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the safe disposal of anisyl propionate, a common compound in flavor and fragrance research, to ensure operational safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound. It may be harmful if swallowed and is recognized as being harmful to aquatic life with long-lasting effects[1][2]. Therefore, appropriate personal protective equipment (PPE) should always be worn.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Attire | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area.[3] If ventilation is inadequate, use a personal breathing apparatus.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations[2]. It is highly recommended to engage a licensed professional waste disposal service for the final disposal of this material[2].
1. Waste Collection:
-
Collect waste this compound in its original container or a suitable, clearly labeled, and tightly closed container.
-
Do not mix with other waste materials to avoid unforeseen chemical reactions.
2. Spill Management:
-
In the event of a spill, immediately eliminate all sources of ignition[1].
-
Absorb the spill using an inert, non-combustible material such as dry sand, earth, or vermiculite[1].
-
Once absorbed, place the material into a designated, sealed container for disposal[1].
-
Do not allow the spilled material to enter drains or waterways[1].
3. Container Disposal:
-
Empty containers should be treated as the product itself and should not be reused.
-
Dispose of contaminated packaging in the same manner as the unused product[2].
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Anisyl propionate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Anisyl propionate, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
This compound, a colorless to pale yellow liquid with a sweet, floral, and fruity aroma, is utilized in fragrances and as a flavoring agent. While it is of low toxicity, adherence to proper safety protocols is crucial to minimize risks of irritation and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to prevent direct contact and inhalation. The following table summarizes the recommended PPE.
| Exposure Route | Required PPE | Specifications & Rationale |
| Dermal (Skin) Contact | Chemical-resistant gloves | Use nitrile or neoprene gloves. Change gloves immediately if contaminated.[1] |
| Lab Coat | A long-sleeved lab coat is required to protect skin from potential splashes.[1] | |
| Ocular (Eye) Contact | Safety glasses or goggles | ANSI Z87.1-compliant chemical splash goggles are mandatory to protect against splashes.[1][2] |
| Inhalation | Fume Hood or Adequate Ventilation | All handling should be conducted in a well-ventilated area or within a certified chemical fume hood to minimize inhalation of vapors.[3][4] |
First Aid Measures
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical.
| Exposure Type | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[5] If skin irritation persists, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of lukewarm water for at least 15-20 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do so.[7][8] Seek medical attention if irritation persists.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water.[8] Seek immediate medical attention.[9] |
Safe Handling and Disposal Protocol
Handling:
-
Preparation: Before handling, ensure that a certified chemical fume hood is operational and the work area is clean and uncluttered.[1] Have all necessary equipment, including PPE, readily available.
-
Dispensing: When transferring or weighing this compound, perform the task within a fume hood to minimize vapor exposure.[1]
-
Use: Use the smallest quantity necessary for the experiment. Avoid contact with skin and eyes.[3]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and incompatible materials such as strong oxidizing agents.[3][4][10]
Disposal:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, labeled, and sealed container.
-
Disposal Procedure: Dispose of chemical waste in accordance with all federal, state, and local environmental regulations.[8][9] Do not pour down the drain.[8] Contact a licensed professional waste disposal service for proper disposal.[9]
Chemical Spill Workflow
In the event of a spill, a clear and immediate response is necessary to contain the material and prevent exposure. The following diagram outlines the procedural workflow for managing an this compound spill.
Caption: Workflow for handling an this compound spill.
References
- 1. benchchem.com [benchchem.com]
- 2. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbull.com [chemicalbull.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 7. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 8. vigon.com [vigon.com]
- 9. breezeipl.com [breezeipl.com]
- 10. Para-anisyl Propionate | 7549-33-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
